2,4-Dimethyl-1-(methylsulfonyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNJZSUGOJDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374416 | |
| Record name | 2,4-dimethyl-1-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6462-28-8 | |
| Record name | 2,4-dimethyl-1-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6462-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Friedel-Crafts Sulfonylation of m-Xylene
This technical guide provides a comprehensive overview of the Friedel-Crafts sulfonylation of m-xylene, a critical reaction for the synthesis of 2,4-dimethylbenzenesulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and illustrates the reaction workflow.
Introduction
The Friedel-Crafts sulfonylation is an electrophilic aromatic substitution reaction that introduces a sulfonyl group onto an aromatic ring. The sulfonylation of m-xylene is of particular interest as it leads to the formation of a single primary isomer, 2,4-dimethylbenzenesulfonyl chloride, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide details a common and efficient protocol using chlorosulfonic acid as the sulfonylating agent, as well as alternative methods employing solid acid catalysts.
Experimental Protocols
Two primary methodologies are presented here. The first is a direct sulfonyl-chlorination using chlorosulfonic acid, and the second explores the use of various solid acid catalysts with different sulfonylating agents.
Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride using Chlorosulfonic Acid
This protocol is adapted from a patented industrial method and provides a high-yield synthesis of the target compound.[1]
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate or anhydrous magnesium sulfate[1]
-
Ice-water mixture
-
Phosphorus trichloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
Procedure:
-
Reaction Setup: In a 50L reaction kettle, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate with stirring.[1]
-
Initial Cooled Addition: Cool the mixture using an ice-water bath to maintain a reaction temperature of 15-20°C.[1]
-
Slow Addition of Chlorosulfonic Acid (Step 1): Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, ensuring the temperature is maintained at 15-20°C.[1]
-
Insulation Reaction (Step 1): After the initial addition is complete, continue to stir the reaction mixture at 15-20°C for 30 minutes.[1]
-
Slow Addition of Chlorosulfonic Acid (Step 2): Continue the dropwise addition of 6 kg of chlorosulfonic acid while maintaining the reaction temperature at 20°C.[1]
-
Work-up:
-
Prepare a mixture of ice and water (25 kg) in a 100L glass storage tank with stirring.[1]
-
Slowly add the sulfonylation reaction mixture to the ice-water, ensuring the temperature does not exceed 15°C.[1]
-
After the addition is complete, maintain the effect for 30 minutes.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to stand for 30 minutes.[1]
-
Separate the lower organic layer to obtain 2,4-dimethylbenzenesulfonyl chloride.[1]
-
Purification:
-
To minimize hydrolysis of the sulfonyl chloride product, it is crucial to perform the quenching step at a low temperature.[2]
-
The crude product can be purified by scrubbing with an aqueous solution of hydrochloric acid to extract the more water-soluble sulfonic acid impurity into the aqueous phase.[2]
Sulfonylation of m-Xylene using Solid Acid Catalysts
This section summarizes a catalytic approach, which can be more environmentally friendly by replacing stoichiometric Lewis acids with reusable solid acids. The reactivity of different sulfonylating agents was found to be in the order: Toluene-p-sulfonic anhydride (Ts₂O) > toluene-p-sulfonyl chloride (TsCl) > toluene-p-sulfonic acid (TsOH).[3]
General Procedure:
-
The reactions are typically conducted at reflux temperatures with an excess of the arene (m-xylene) acting as the solvent.[3]
-
A solid acid catalyst is added to the reaction mixture containing m-xylene and the sulfonylating agent.[3]
-
The reaction is heated and stirred for a specified time.[3]
-
Upon completion, the catalyst can be filtered off, and the product isolated from the reaction mixture.
Data Presentation
The following tables summarize the quantitative data from the cited literature.
Table 1: Protocol for the Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
| Reactant/Reagent | Quantity | Molar Ratio (approx.) |
| m-Xylene | 2.65 kg | 1 |
| Chlorosulfonic Acid (total) | 9.25 kg | 3.2 |
| Anhydrous Potassium Sulfate | 0.05 kg | Catalytic |
Table 2: Toluene-p-sulfonylation of m-xylene with Various Solid Acid Catalysts [3]
| Entry | Catalyst | Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fe³⁺-montmorillonite | Ts₂O | 138 | 6 | 94 |
| 2 | Fe³⁺-montmorillonite | TsCl | 138 | 24 | 82 |
| 3 | Fe³⁺-montmorillonite | TsOH | 138 | 24 | 61 |
| 4 | Bi³⁺-montmorillonite | Ts₂O | 138 | 6 | 94 |
| 5 | Bi³⁺-montmorillonite | TsCl | 138 | 24 | 86 |
| 6 | Zeolite H-beta | Ts₂O | 138 | 6 | 85 |
| 7 | Zeolite H-beta | TsCl | 138 | 24 | 82 |
Mandatory Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction scheme for the Friedel-Crafts sulfonylation of m-xylene.
Caption: Experimental workflow for the synthesis of 2,4-dimethylbenzenesulfonyl chloride.
References
An In-depth Technical Guide to the Preparation of 2,4-dimethyl-1-(phenylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethyl-1-(phenylsulfonyl)benzene, a valuable diaryl sulfone compound. Diaryl sulfones are a significant class of compounds in medicinal chemistry and materials science, recognized for their diverse biological activities and versatile applications. This document outlines a reliable two-step synthetic pathway, commencing with the chlorosulfonation of m-xylene, followed by a Friedel-Crafts sulfonylation of benzene. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of 2,4-dimethyl-1-(phenylsulfonyl)benzene is efficiently achieved through a two-step process:
-
Chlorosulfonation of m-xylene: m-Xylene is reacted with chlorosulfonic acid to produce the key intermediate, 2,4-dimethylbenzenesulfonyl chloride.
-
Friedel-Crafts Sulfonylation of Benzene: The synthesized 2,4-dimethylbenzenesulfonyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the final product.
Caption: Overall synthetic pathway for 2,4-dimethyl-1-(phenylsulfonyl)benzene.
Experimental Protocols
Step 1: Preparation of 2,4-Dimethylbenzenesulfonyl Chloride
This procedure is adapted from a patented method, which describes a robust and scalable synthesis of the sulfonyl chloride intermediate.
Reaction Scheme:
An In-depth Technical Guide on 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS 6462-28-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1-(methylsulfonyl)benzene, also known as 2,4-dimethylphenyl methyl sulfone, is an organic compound with the chemical formula C₉H₁₂O₂S.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and safety information. The methylsulfonyl group is a key structural motif in medicinal chemistry, and understanding the properties of this compound can be valuable for the design and development of new therapeutic agents.[4][5]
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in the table below. While experimental data for some properties are available, others are currently based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S | [1][2][3] |
| Molecular Weight | 184.26 g/mol | [1][2][3] |
| CAS Number | 6462-28-8 | [1][2] |
| Melting Point | 59–60 °C | [6] |
| Boiling Point | 327.8 °C at 760 mmHg | [2] |
| Density | Data not available | |
| Solubility | Data not available | |
| Refractive Index | 1.515 | [2] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.70694 (Predicted) | [2] |
| Hydrogen Bond Acceptors | 2 (Predicted) | [2] |
| Hydrogen Bond Donors | 0 (Predicted) | [2] |
| Rotatable Bonds | 1 (Predicted) | [2] |
Synthesis
The synthesis of this compound can be approached through the sulfonylation of m-xylene followed by methylation. A detailed experimental protocol for a potential synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This synthesis involves a two-step process: the preparation of the precursor 2,4-dimethylbenzenesulfonyl chloride and its subsequent conversion to this compound.
Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
This procedure is adapted from a patented method for the preparation of disubstituted benzenesulfonyl chlorides.[7]
-
Materials: m-xylene, chlorosulfonic acid, anhydrous potassium sulfate, ice-water mixture, dichloromethane.
-
Procedure:
-
In a 50 L reaction kettle, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate with stirring.
-
Cool the reaction mixture to 20°C using an ice-water bath.
-
Slowly add 3.25 kg of chlorosulfonic acid dropwise from a dropping funnel, maintaining the temperature at 20°C.
-
After the addition is complete, allow the reaction to proceed at 20°C for 0.5 hours.
-
Slowly add another 6 kg of chlorosulfonic acid dropwise at 20°C.
-
Following the addition, add 0.5 kg of phosphorus trichloride and maintain the reaction at 20°C for 5.0 hours to obtain the sulfonylated material.
-
In a separate 100 L glass storage tank, prepare a mixture of 25 kg of ice and water.
-
Slowly add the sulfonylated material to the ice-water mixture with stirring, keeping the temperature below 15°C for 1.0 hour.
-
Transfer the mixture to a separatory funnel and allow it to stand for 1.0 hour. The lower layer contains the 2,4-dimethylbenzenesulfonyl chloride.
-
Step 2: Synthesis of this compound
A general method for the palladium-catalyzed methylsulfonylation of aryl halides can be adapted for this step.[8] This would involve the reduction of the sulfonyl chloride to a sulfinate, followed by methylation, or a direct conversion. A more direct, though less detailed, approach involves the reaction of the sulfonyl chloride with a methylating agent.
-
Materials: 2,4-dimethylbenzenesulfonyl chloride, a suitable methylating agent (e.g., methylmagnesium bromide or dimethylzinc), and an appropriate solvent (e.g., anhydrous diethyl ether or THF).
-
General Procedure (Illustrative):
-
Dissolve 2,4-dimethylbenzenesulfonyl chloride in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the methylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
-
Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show coupling to each other.
-
Methylsulfonyl Protons (3H): A singlet is expected around δ 3.0-3.5 ppm.
-
Aromatic Methyl Protons (6H): Two singlets are expected for the two methyl groups on the benzene ring, likely in the range of δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons (6C): Signals are expected in the range of δ 125-145 ppm.
-
Methylsulfonyl Carbon (1C): A signal is expected around δ 40-45 ppm.
-
Aromatic Methyl Carbons (2C): Signals for the two methyl groups on the benzene ring are expected in the range of δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl group.
-
S=O Stretching: Two strong characteristic bands are expected in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
C-H Stretching (Aromatic and Aliphatic): Bands will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Peaks will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns would likely involve the loss of methyl and sulfonyl groups.
-
Molecular Ion (M⁺): m/z = 184
-
Key Fragments: Expect fragments corresponding to the loss of a methyl group (m/z = 169), and cleavage of the C-S bond.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: While not expected to be highly flammable, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam in case of a fire.
Applications in Drug Development
Sulfones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[5] The methylsulfonyl group can act as a strong hydrogen bond acceptor, potentially interacting with biological targets. While no specific biological activities or signaling pathway interactions have been reported for this compound itself, its structural features make it an interesting scaffold for further investigation in drug discovery programs.
References
- 1. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]
- 4. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. methyl sulfone, 67-71-0 [thegoodscentscompany.com]
- 8. Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source [organic-chemistry.org]
- 9. cpchem.com [cpchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-methanesulfonyl-2,4-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted properties based on analogous compounds and established chemical principles.
Chemical Identity and Physical Properties
1-Methanesulfonyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenyl methyl sulfone, is an aromatic sulfone. Its core structure consists of a benzene ring substituted with a methanesulfonyl group and two methyl groups at positions 2 and 4.
Table 1: Physical and Chemical Properties of 1-Methanesulfonyl-2,4-dimethylbenzene
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂O₂S | [1][2] |
| Molecular Weight | 184.26 g/mol | [1][2] |
| CAS Number | 6462-28-8 | [2] |
| Appearance | Predicted: White to off-white solid | Inferred from similar aryl sulfones |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); Insoluble in water. | Based on the nonpolar aromatic structure |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Sulfonylation of m-Xylene
A potential method for the synthesis of 1-methanesulfonyl-2,4-dimethylbenzene is the Friedel-Crafts sulfonylation of 1,3-dimethylbenzene (m-xylene) with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Proposed Friedel-Crafts sulfonylation of m-xylene.
Detailed Experimental Protocol (Generalized)
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Methanesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of 1,3-dimethylbenzene in anhydrous dichloromethane is added dropwise to the stirred suspension.
-
Sulfonylation: Methanesulfonyl chloride is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 1-methanesulfonyl-2,4-dimethylbenzene.
Spectroscopic Properties (Predicted)
No experimental spectroscopic data for 1-methanesulfonyl-2,4-dimethylbenzene has been found. The following are predicted spectral characteristics based on the analysis of related compounds, such as 1,4-dimethylbenzene and other aryl sulfones.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (position 5) | 7.8 - 8.0 | d | 1H |
| Aromatic-H (position 6) | 7.2 - 7.4 | d | 1H |
| Aromatic-H (position 3) | 7.1 - 7.3 | s | 1H |
| Methanesulfonyl-CH₃ | 3.0 - 3.2 | s | 3H |
| Aromatic-CH₃ (position 2) | 2.5 - 2.7 | s | 3H |
| Aromatic-CH₃ (position 4) | 2.3 - 2.5 | s | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Methanesulfonyl-2,4-dimethylbenzene (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic-C (position 1) | 138 - 142 |
| Aromatic-C (position 4) | 140 - 144 |
| Aromatic-C (position 2) | 135 - 139 |
| Aromatic-C (position 5) | 130 - 134 |
| Aromatic-C (position 6) | 128 - 132 |
| Aromatic-C (position 3) | 125 - 129 |
| Methanesulfonyl-CH₃ | 44 - 46 |
| Aromatic-CH₃ (position 2) | 20 - 22 |
| Aromatic-CH₃ (position 4) | 19 - 21 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group and the aromatic ring.
Table 4: Predicted IR Absorption Bands for 1-Methanesulfonyl-2,4-dimethylbenzene
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) | Medium |
| 2980 - 2850 | C-H (aliphatic) | Medium |
| 1600, 1480 | C=C (aromatic ring) | Medium-Strong |
| 1320 - 1290 | S=O (asymmetric stretch) | Strong |
| 1160 - 1120 | S=O (symmetric stretch) | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Key Fragments in the Mass Spectrum of 1-Methanesulfonyl-2,4-dimethylbenzene
| m/z | Fragment Ion |
| 184 | [M]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 105 | [M - SO₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chemical Reactivity and Stability
Aryl sulfones are generally stable compounds. The methanesulfonyl group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the sulfonyl group. The methyl groups are activating and ortho-, para-directing. The overall substitution pattern will be a result of the combined directing effects of these groups.
The C-S bonds in aryl sulfones are strong, making the sulfonyl group a relatively poor leaving group in nucleophilic aromatic substitution unless the ring is highly activated by other electron-withdrawing groups. The benzylic protons of the methyl groups can undergo radical reactions.
Biological Activity and Relevance in Drug Discovery
While there is no specific biological activity reported for 1-methanesulfonyl-2,4-dimethylbenzene, the aryl sulfone and more broadly, the sulfonamide moiety, are important pharmacophores in medicinal chemistry.
References
Technical Guide: Solubility Profile of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8). Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's physicochemical properties and provides detailed experimental protocols for its determination.
Compound Overview
This compound is an aromatic sulfone. Its structure, featuring a benzene ring substituted with two methyl groups and a methylsulfonyl group, dictates its physical and chemical properties, including its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6462-28-8 | ChemScene |
| Molecular Formula | C₉H₁₂O₂S | ChemScene |
| Molecular Weight | 184.26 g/mol | ChemScene |
| Appearance | White powder (predicted) | - |
| Boiling Point | 327.8°C at 760 mmHg | Guidechem |
| Flash Point | 183.2°C | Guidechem |
| Refractive Index | 1.515 | Guidechem |
| LogP (Predicted) | 1.70694 | ChemScene |
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like". The polarity of the solute and the solvent are key determinants of solubility.[1]
The structure of this compound contains both nonpolar (the dimethylated benzene ring) and polar (the sulfonyl group) moieties. The predicted LogP value of 1.70694 suggests that the compound is moderately lipophilic.[2] Therefore, it is expected to have limited solubility in water and higher solubility in organic solvents.
-
Aqueous Solubility: The presence of the polar sulfonyl group may impart slight aqueous solubility. However, the nonpolar aromatic ring and methyl groups will likely limit its solubility in water significantly.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are likely to be effective at dissolving this compound due to their ability to interact with the polar sulfonyl group while also accommodating the nonpolar aromatic portion.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents, capable of hydrogen bonding with the oxygen atoms of the sulfonyl group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to have some solubility in nonpolar aromatic solvents like toluene due to the similar aromatic structures. Solubility in aliphatic nonpolar solvents like hexane is likely to be lower.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.
Caption: General workflow for equilibrium solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should become constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent). This step is critical to avoid including solid particles in the analysis.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor
-
Data Presentation
The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Toluene | ||
| Hexane |
Signaling Pathways and Workflows
Currently, there is no specific information in the scientific literature that implicates this compound in any particular biological signaling pathways or established experimental workflows relevant to drug development. As such, a visualization for this section cannot be provided. Research into the biological activity of this compound may reveal such connections in the future.
Conclusion
References
Spectroscopic and Structural Elucidation of 2,4-Dimethyl-1-(methylsulfonyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS No. 6462-28-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established chemical principles. It includes detailed, generalized protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing a foundational understanding of the expected spectral characteristics of this compound and the methodologies for their experimental determination.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: m-Xylyl methyl sulfone
-
CAS Number: 6462-28-8
-
Molecular Formula: C₉H₁₂O₂S
-
Molecular Weight: 184.26 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and serve as a guide for the interpretation of experimental data.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-6 |
| ~7.25 | d | 1H | H-5 |
| ~7.15 | s | 1H | H-3 |
| ~3.05 | s | 3H | -SO₂CH ₃ |
| ~2.60 | s | 3H | Ar-CH ₃ (at C4) |
| ~2.45 | s | 3H | Ar-CH ₃ (at C2) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C4 |
| ~139.5 | C2 |
| ~136.0 | C1 |
| ~132.5 | C6 |
| ~131.0 | C5 |
| ~127.0 | C3 |
| ~44.5 | -SO₂C H₃ |
| ~21.5 | Ar-C H₃ (at C4) |
| ~19.5 | Ar-C H₃ (at C2) |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1320-1280 | Strong | S=O asymmetric stretch |
| ~1150-1120 | Strong | S=O symmetric stretch |
| ~820 | Strong | C-H bend (aromatic, 1,2,4-trisubstituted) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 184.06 | Molecular Ion [M]⁺ |
| 169.04 | [M - CH₃]⁺ |
| 105.07 | [M - SO₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette and bulb
-
Cotton or glass wool
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 30° or 45° pulse.
-
Set the relaxation delay to 1-2 seconds and the acquisition time to 2-4 seconds.
-
Acquire 8 to 16 scans for a sample of this concentration.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse program.
-
Set the spectral width to 0-220 ppm.
-
Use a 30° pulse with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
Materials:
-
This compound sample
-
Mass spectrometer with an EI source and a suitable inlet (e.g., direct insertion probe or GC inlet)
-
Solvent (e.g., methanol or dichloromethane)
Procedure:
-
Sample Introduction:
-
Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent. Apply the solution to the tip of the probe and allow the solvent to evaporate. Insert the probe into the ion source.
-
GC Inlet: Prepare a dilute solution of the sample and inject it into the Gas Chromatograph coupled to the mass spectrometer.
-
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic analysis and structural elucidation of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While experimental data is not currently available in public databases, the information presented here serves as a robust starting point for researchers. The combination of predicted spectral features and detailed methodologies for NMR, IR, and MS analysis will facilitate the efficient and accurate structural elucidation of this compound in a laboratory setting.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a comprehensive, experimentally verified ¹H and ¹³C NMR spectrum for 2,4-Dimethyl-1-(methylsulfonyl)benzene is not publicly available in surveyed spectral databases. The data presented herein is a prediction based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended for research and informational purposes.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For professionals in drug development and scientific research, a thorough understanding of the NMR spectra of compounds of interest is crucial for structural elucidation, purity assessment, and quality control.
This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are derived from the analysis of its chemical structure and comparison with the known spectral data of similar compounds, such as 1-methyl-4-(methylsulfonyl)-benzene and other substituted benzene derivatives.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the expected chemical shifts and coupling constants for the different nuclei within the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~ 7.8 | d | 1H | ~ 8.0 |
| H-5 | ~ 7.3 | d | 1H | ~ 8.0 |
| H-6 | ~ 7.2 | s | 1H | - |
| Ar-CH₃ (C2) | ~ 2.6 | s | 3H | - |
| Ar-CH₃ (C4) | ~ 2.4 | s | 3H | - |
| SO₂-CH₃ | ~ 3.1 | s | 3H | - |
Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show separate signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl groups on the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 138 |
| C-2 | ~ 140 |
| C-3 | ~ 130 |
| C-4 | ~ 142 |
| C-5 | ~ 132 |
| C-6 | ~ 128 |
| Ar-CH₃ (C2) | ~ 21 |
| Ar-CH₃ (C4) | ~ 20 |
| SO₂-CH₃ | ~ 45 |
Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Width: A 30° pulse angle is typically used for quantitative measurements.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Pulse Width: A 30° pulse angle.
-
Spectral Width: A range of 0 to 220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for NMR analysis.
Caption: Chemical structure of this compound.
Spectroscopic Analysis of 2,4-Dimethyl-1-(methylsulfonyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1-(methylsulfonyl)benzene, with the CAS Number 6462-28-8, is an aromatic sulfone. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chemical nature of the sulfonyl group. Understanding the structural and electronic properties of this molecule is paramount for its application and development. Infrared (IR) spectroscopy and mass spectrometry (MS) are powerful analytical techniques that provide detailed information about the molecular structure and fragmentation patterns. This guide presents a comprehensive analysis of the expected IR and mass spectrometric data for this compound, complete with detailed experimental protocols and data interpretation.
Molecular Structure and Properties
-
Molecular Formula: C₉H₁₂O₂S
-
Molecular Weight: 184.26 g/mol
-
Structure:
C---C || || HC---C-CH₃ \ / C / CH---CH
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups.
Predicted IR Absorption Data
The expected IR absorption bands for this compound are summarized in the table below. These predictions are based on the characteristic frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching vibrations |
| ~2975 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| ~1600, ~1475 | Medium | Aromatic C=C in-ring stretching |
| ~1450 | Medium | Asymmetric C-H bending (methyl groups) |
| ~1375 | Medium | Symmetric C-H bending (methyl group) |
| ~1320 - 1280 | Strong | Asymmetric S=O stretching (Sulfone) |
| ~1150 - 1120 | Strong | Symmetric S=O stretching (Sulfone) |
| ~880 - 800 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |
| ~750 | Medium | C-S stretching |
Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.
Experimental Protocol: Acquiring IR Spectrum of a Solid Sample
Several methods are available for the analysis of solid samples by IR spectroscopy. The KBr pellet technique is a widely used and reliable method.
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
An alternative method is the Thin Solid Film technique, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[1]
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pathways of a compound, which aids in structure elucidation.
Predicted Mass Spectrum Data
For this compound, electron ionization (EI) is a common method for generating ions. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight. The fragmentation pattern is predicted to involve the characteristic loss of the sulfonyl group and subsequent fragmentation of the aromatic ring.
| m/z Value | Proposed Fragment Ion | Notes |
| 184 | [C₉H₁₂O₂S]⁺ | Molecular ion (M⁺) |
| 169 | [C₈H₉O₂S]⁺ | Loss of a methyl group (•CH₃) from the molecular ion. |
| 120 | [C₈H₈]⁺ | Loss of sulfur dioxide (SO₂) from the molecular ion via a rearrangement, a common fragmentation pathway for aromatic sulfones. The resulting ion is a dimethylbenzene radical cation. |
| 105 | [C₇H₅]⁺ | Loss of a methyl group (•CH₃) from the [M - SO₂]⁺ ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, likely formed through rearrangement of the [M - SO₂ - CH₃]⁺ ion. |
| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation, resulting from the cleavage of the C-S bond. |
| 77 | [C₆H₅]⁺ | Phenyl cation, which can be formed from further fragmentation of the aromatic ring. |
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The probe is inserted into the high-vacuum ion source of the mass spectrometer.
-
The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ions and any fragment ions formed in the source are accelerated by an electric field.
-
The ions are then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted below.
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structural features of this compound and its expected spectroscopic signals.
Conclusion
This technical guide provides a detailed overview of the expected infrared and mass spectrometric data for this compound. The predicted spectra, based on the known characteristics of its functional groups, serve as a valuable reference for researchers in the fields of chemistry, pharmacology, and materials science. The provided experimental protocols offer a practical guide for obtaining high-quality spectroscopic data for this and similar solid organic compounds. The visualizations aid in understanding the overall analytical workflow and the fundamental relationship between molecular structure and its spectroscopic output.
References
The Dual Nature of the Methylsulfonyl Group on an Aromatic Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in the chemist's arsenal, particularly when appended to an aromatic ring. Its strong electron-withdrawing nature profoundly influences the reactivity and properties of the parent molecule, a feature extensively leveraged in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of the methylsulfonyl group's reactivity, supported by quantitative data, experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the field.
Core Electronic Properties and Their Impact
The methylsulfonyl group is one of the most potent electron-withdrawing groups, a characteristic that governs its behavior in chemical reactions. This strong inductive effect stems from the high electronegativity of the two oxygen atoms bonded to the sulfur, which polarizes the sulfur atom and, consequently, the C-S bond, drawing electron density away from the aromatic ring.[1] Unlike groups that can donate electron density via resonance, the sulfonyl group deactivates the aromatic ring towards electrophilic attack.
This electron-withdrawing character significantly impacts the acidity of other functional groups attached to the ring. By stabilizing the conjugate base through delocalization of the negative charge, the methylsulfonyl group increases the acidity (lowers the pKa) of phenols, anilines, and benzoic acids.
Quantitative Acidity and Substituent Effects
The electronic influence of the methylsulfonyl group can be quantified through pKa values of substituted aromatic compounds and by its Hammett substituent constants (σ).
Table 1: pKa Values of Methylsulfonyl-Substituted Aromatic Compounds
| Compound | Structure | pKa Value | Reference(s) |
| 4-(Methylsulfonyl)phenol |
| 7.83 | [2][3][4] |
| Phenol (for comparison) | 9.95 | ||
| 4-(Methylsulfonyl)benzoic acid |
| 3.48 - 3.64 | [5][6][7] |
| Benzoic acid (for comparison) | 4.20 | ||
| 4-(Methylsulfonyl)anilinium ion |
| 1.48 | [8][9] |
| Anilinium ion (for comparison) | 4.63 |
Table 2: Hammett Substituent Constants for the Methylsulfonyl Group
| Constant | Value | Description | Reference(s) |
| σ_meta | 0.68 | Quantifies the electronic effect from the meta position, primarily through inductive effects. | |
| σ_para | 0.72 | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |
Reactivity in Aromatic Substitution Reactions
The methylsulfonyl group's influence on reactivity is dichotomous: it deactivates the ring for electrophilic aromatic substitution (EAS) while activating it for nucleophilic aromatic substitution (SNAAr).
Electrophilic Aromatic Substitution (EAS)
The strong deactivating nature of the -SO₂CH₃ group makes electrophilic aromatic substitution reactions, such as nitration or halogenation, significantly slower compared to unsubstituted benzene.[10] The group directs incoming electrophiles to the meta position. This is because the carbocation intermediates (Wheland intermediates) formed from ortho and para attack are significantly destabilized, as a positive charge would be placed adjacent to the already electron-deficient, positively polarized sulfur atom. The intermediate from meta attack avoids this unfavorable arrangement.
A key synthetic application arising from sulfonation is the use of the related sulfonic acid (-SO₃H) group as a reversible blocking group . Because sulfonation is reversible, the -SO₃H group can be introduced to block the sterically favored para position, forcing an incoming electrophile to substitute at the ortho position. The blocking group can then be removed by treatment with dilute acid and heat.[11][12][13]
Nucleophilic Aromatic Substitution (SNAAr)
Conversely, the methylsulfonyl group is a powerful activating group for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group (e.g., a halide).[14] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15] The methylsulfonyl group strongly stabilizes this negative intermediate through resonance and induction, lowering the activation energy for its formation, which is the rate-determining step.
Furthermore, the methylsulfonyl group itself can function as an effective leaving group in SNAAr reactions, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing groups.[10]
Table 3: Qualitative Reactivity of Methylsulfonyl-Substituted Arenes
| Reaction Type | Role of -SO₂CH₃ | Ring Reactivity (vs. Benzene) | Directing Effect |
| Electrophilic Aromatic Substitution (EAS) | Deactivating Group | Strongly Deactivated | meta |
| Nucleophilic Aromatic Substitution (SNAAr) | Activating Group | Activated (if o/p to LG) | ortho/para |
| Nucleophilic Aromatic Substitution (SNAAr) | Leaving Group | N/A (Substrate Dependent) | N/A |
Key Experimental Protocols
The following sections provide detailed methodologies for key transformations involving the methylsulfonyl group on an aromatic ring.
Synthesis of an Aryl Methyl Sulfone via Sulfide Oxidation
This protocol describes the preparation of methyl phenyl sulfone from thioanisole, a common and reliable method. The oxidation proceeds in two stages: first to the sulfoxide, then to the sulfone.
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Sodium metaperiodate (NaIO₄)
-
Methylene chloride (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
Ice bath, magnetic stirrer, round-bottomed flask, separatory funnel, Büchner funnel, rotary evaporator.
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer, suspend sodium metaperiodate (0.105 mol) in 200 mL of water.
-
Cool the mixture in an ice bath with stirring.
-
Add thioanisole (0.100 mol) to the cooled suspension.
-
Stir the reaction mixture vigorously at ice-bath temperature for 15-20 hours. The reaction can be monitored by TLC to observe the disappearance of the starting sulfide and the intermediate sulfoxide.
-
After the reaction is complete, filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with three 30-mL portions of methylene chloride.
-
Transfer the combined filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 100-mL portions of methylene chloride.
-
Combine all organic extracts, treat with a small amount of activated carbon to decolorize, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and activated carbon.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl phenyl sulfone, which can be further purified by recrystallization or distillation.
Nucleophilic Aromatic Substitution (SNAAr) with -SO₂CH₃ as an Activating Group
This protocol details a representative SNAAr reaction where a methylsulfonyl group activates a fluoroaromatic for substitution by an alcohol.
Materials:
-
4-Fluorophenyl methyl sulfone
-
A carbohydrate alcohol (e.g., a protected monosaccharide)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes).
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the carbohydrate alcohol (1.1 equivalents).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-Fluorophenyl methyl sulfone (1.0 equivalent) to the flask.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF or as a solid portion-wise to the stirred mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aryl ether product by flash column chromatography.
Use of the Sulfonic Acid Group as a Reversible Blocking Group
This workflow demonstrates how to synthesize ortho-bromoanisole from anisole by blocking the para position.[12]
Materials:
-
Anisole
-
Fuming sulfuric acid (H₂SO₄/SO₃) or concentrated H₂SO₄
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or acetic acid
-
Dilute sulfuric acid (e.g., 20% H₂SO₄)
-
Sodium bicarbonate solution
-
Appropriate organic solvents (e.g., dichloromethane, ether).
Procedure:
-
Step 1: Sulfonation (Blocking).
-
Carefully add anisole (1.0 eq) to fuming sulfuric acid (or concentrated H₂SO₄) at 0 °C.
-
Warm the mixture to room temperature and stir for 1-2 hours until the para-sulfonated product, 4-methoxybenzenesulfonic acid, is formed as the major product.[1][11]
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid or use the acidic solution directly in the next step.
-
-
Step 2: Bromination.
-
To the solution/suspension of 4-methoxybenzenesulfonic acid, add a catalytic amount of FeBr₃ (if not using an acid solvent).
-
Slowly add a solution of bromine (1.0 eq) in a suitable solvent (or neat if appropriate) while keeping the temperature controlled (e.g., 0-10 °C).
-
Stir until TLC indicates consumption of the starting material. The bromine will add to the position ortho to the methoxy group.
-
-
Step 3: Desulfonation (Unblocking).
-
To the crude product from the previous step, add dilute sulfuric acid.
-
Heat the mixture to reflux (approx. 100-120 °C) for several hours. This will cleave the sulfonic acid group, releasing SO₃ gas.
-
Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the desired ortho-bromoanisole with an organic solvent.
-
Wash the organic layer, dry, and purify by distillation or chromatography to isolate the final product.[12]
-
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear, logical representations of the complex processes involving the methylsulfonyl group.
Mechanism of SNAAr Activation
The following diagram illustrates the addition-elimination mechanism for an SNAAr reaction, highlighting the crucial role of the para-methylsulfonyl group in stabilizing the negatively charged Meisenheimer complex through resonance.
Caption: SNAAr mechanism showing stabilization by the -SO₂CH₃ group.
Workflow for Sulfonyl Blocking Group
This diagram outlines the synthetic strategy of using a sulfonic acid group to block the para position, thereby directing a subsequent electrophilic substitution to the ortho position before being removed.
References
- 1. scribd.com [scribd.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. rushim.ru [rushim.ru]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Dimethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dimethylbenzenes, commonly known as xylenes. It delves into the theoretical principles governing these reactions, presents quantitative data on reactivity and regioselectivity, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Theoretical Background: Reactivity and Orientation in Dimethylbenzenes
The reactivity and regioselectivity of electrophilic aromatic substitution on dimethylbenzenes are governed by the electronic and steric effects of the two methyl substituents on the aromatic ring.
Activating Nature of Methyl Groups
Methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1][2] This activation stems from two primary electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, enriching the electron density of the benzene ring and making it more nucleophilic and susceptible to attack by electrophiles.[3][4]
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring further increases electron density, particularly at the ortho and para positions.[5][6]
Consequently, xylenes are more reactive towards electrophiles than both benzene and toluene.[7][8] Among the isomers, m-xylene is generally the most reactive due to the additive activating effects of the two methyl groups at the ortho and para positions relative to each other.[9]
Directing Effects of Methyl Groups
As activating groups, methyl substituents are ortho, para-directors.[1][10] This means they direct incoming electrophiles to the positions ortho and para to themselves. The directing influence is a consequence of the stability of the carbocation intermediate (sigma complex or arenium ion) formed during the reaction. When an electrophile attacks at the ortho or para position to a methyl group, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom bearing the methyl group.[4][10] This tertiary carbocation is stabilized by the electron-donating inductive effect and hyperconjugation of the methyl group.[4][10] Attack at the meta position does not allow for this direct stabilization of the positive charge by the methyl group.
The interplay of the directing effects of the two methyl groups in each xylene isomer, along with steric considerations, determines the final product distribution.
-
o-Xylene: The two methyl groups are adjacent (positions 1 and 2). The positions ortho to one methyl group and meta to the other (positions 3 and 6) and the positions para to one and meta to the other (positions 4 and 5) are activated. Attack is favored at positions 4 and 5 due to less steric hindrance compared to positions 3 and 6, which are flanked by two methyl groups.
-
m-Xylene: The methyl groups are at positions 1 and 3. The position ortho to both methyl groups (position 2) and the positions ortho to one and para to the other (positions 4 and 6) are strongly activated. The position meta to both (position 5) is also activated, but to a lesser extent. Steric hindrance at position 2 can influence the product ratio.
-
p-Xylene: The methyl groups are at positions 1 and 4. All four available positions (2, 3, 5, and 6) are ortho to one methyl group and meta to the other. Therefore, all positions are equally activated, leading to a single possible monosubstitution product.
Common Electrophilic Aromatic Substitution Reactions on Dimethylbenzenes
This section discusses the application of several key EAS reactions to the dimethylbenzene isomers.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺).
-
o-Xylene: Nitration yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The ratio of these isomers is sensitive to reaction conditions. For instance, nitration with nitric acid in aqueous sulfuric acid can yield a 3-nitro to 4-nitro ratio that varies from 0.45 to 1.5 depending on the acid concentration.[5]
-
m-Xylene: Nitration predominantly yields 4-nitro-m-xylene, with a smaller amount of 2-nitro-m-xylene. The formation of the 2-nitro isomer is sterically hindered.
-
p-Xylene: Nitration gives a single product, 2-nitro-p-xylene, as all available positions are equivalent.
Halogenation
Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as FeCl₃ or FeBr₃, which polarizes the halogen molecule to create a stronger electrophile.
-
o-Xylene: Bromination typically yields a mixture of 3-bromo-o-xylene and 4-bromo-o-xylene.[11] Chlorination with molecular chlorine in the presence of a zeolite catalyst has shown selectivity towards 4-chloro-o-xylene.[10]
-
m-Xylene: Bromination predominantly gives 4-bromo-m-xylene.[3] Chlorination with molecular chlorine in alcoholic media also shows high selectivity for the monochlorinated product.[5]
-
p-Xylene: Halogenation results in a single monosubstituted product, 2-halo-p-xylene.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation involves the introduction of an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃).[12][13] This reaction is often complicated by several factors:
-
Polyalkylation: The initial alkylation product is more reactive than the starting material, leading to the introduction of multiple alkyl groups.
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.
-
Isomerization: Under the reaction conditions, the methyl groups on the xylene ring can migrate, leading to a mixture of xylene isomers.[14]
For instance, the alkylation of m-xylene with tert-butyl chloride can lead to 1,3,5-tri-substituted benzene as the thermodynamically controlled product, despite the ortho, para-directing nature of the methyl groups.[4][14]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[13][15] This reaction offers several advantages over alkylation:
-
The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.
-
The acylium ion electrophile does not undergo rearrangement.
The resulting ketone can be subsequently reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to achieve a net alkylation without the complications of the direct Friedel-Crafts alkylation.
-
o-Xylene: Acylation occurs at the less sterically hindered 4-position.
-
m-Xylene: Acylation with benzoyl chloride over a Fe₂O₃/HY zeolite catalyst shows high conversion and selectivity for 2,4-dimethylphenyl-acetophenone.[16]
-
p-Xylene: Acylation with acetyl chloride yields a single product, 2,5-dimethylacetophenone.[17]
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using concentrated or fuming sulfuric acid (oleum). This reaction is reversible.
-
o-Xylene: Sulfonation can yield a mixture of 3,4-dimethylbenzenesulfonic acid and 2,3-dimethylbenzenesulfonic acid. The isomer distribution is dependent on the sulfonating agent.[18]
-
m-Xylene: Sulfonation primarily occurs at the 4-position.
-
p-Xylene: Sulfonation gives a single product, 2,5-dimethylbenzenesulfonic acid.
Quantitative Data Summary
The following tables summarize the available quantitative data on the relative rates of reaction and product distributions for the electrophilic aromatic substitution of dimethylbenzenes.
Relative Rates of Electrophilic Aromatic Substitution
| Compound | Relative Rate of Nitration (vs. Benzene=1) | Relative Rate of Chlorination (vs. Benzene=1) |
| Benzene | 1 | 1 |
| Toluene | 25 | 344 |
| o-Xylene | - | - |
| m-Xylene | ~100 times faster than p-xylene | - |
| p-Xylene | Faster than benzene | - |
Data for a comprehensive set of relative rates across all reactions and isomers is not consistently available in the literature.
Product Isomer Distribution (%)
Nitration with HNO₃/H₂SO₄
| Substrate | 2-Nitro | 3-Nitro | 4-Nitro | Other | Reference(s) |
| o-Xylene | - | 31-69 | 31-69 | - | [5][19] |
| m-Xylene | 15-23 | - | 77-85 | - | [5] |
| p-Xylene | 100 | - | - | - |
Bromination with Br₂/FeBr₃
| Substrate | 2-Bromo | 3-Bromo | 4-Bromo | Other | Reference(s) |
| o-Xylene | - | 18-25 | 75-82 | - | [11][20] |
| m-Xylene | - | - | ~98 | - | [3] |
| p-Xylene | 100 | - | - | - |
Sulfonation with H₂SO₄
| Substrate | 2-Sulfo | 3-Sulfo | 4-Sulfo | 5-Sulfo | Reference(s) |
| o-Xylene | - | 45.1 | 54.9 | - | [18] |
| m-Xylene | 14.5 | - | 84.3 | 1.2 | [18] |
| p-Xylene | 100 | - | - | - |
Experimental Protocols
This section provides detailed experimental procedures for representative electrophilic aromatic substitution reactions on dimethylbenzenes.
Nitration of o-Xylene (Continuous Flow)
This protocol is adapted from a continuous-flow nitration process.[21]
-
Materials: o-Xylene, 70% Nitric Acid, 98% Sulfuric Acid.
-
Apparatus: Continuous-flow reactor setup.
-
Procedure:
-
Optimize reaction conditions by studying the influence of temperature (50-110 °C), H₂SO₄/HNO₃ mole ratio, and flow rate of o-xylene.[21]
-
Under optimal conditions, a yield of 94.1% can be achieved with a high throughput.[21]
-
The continuous-flow process has been shown to reduce phenolic impurities compared to batch processes.[21]
-
Bromination of m-Xylene
This protocol is adapted from a method for the bromination of xylenes.[3]
-
Materials: m-xylene (0.1 mol, 10.6 g), potassium bromate (0.017 mol, 2.84 g), water (5.0 mL), bromine (0.045 mol, 7.2 g).
-
Apparatus: Reaction flask with dropping funnel and stirrer.
-
Procedure:
-
Combine m-xylene, potassium bromate, and water in the reaction flask.
-
Add bromine dropwise over 30 minutes, maintaining the reaction temperature at 30 °C.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Distill the organic layer at atmospheric pressure, collecting the fraction at 203-205 °C to obtain 4-bromo-1,3-dimethylbenzene. A yield of 93% with 98% purity has been reported.[3]
-
Friedel-Crafts Acylation of p-Xylene with Acetyl Chloride
This protocol is a general procedure for Friedel-Crafts acylation.[22][23]
-
Materials: p-xylene (0.050 mol), acetyl chloride (0.055 mol, 1.1 equiv), anhydrous aluminum chloride (0.055 mol, 1.1 equiv), methylene chloride, concentrated HCl, ice, saturated sodium bicarbonate solution, anhydrous MgSO₄.
-
Apparatus: 100-mL round-bottomed flask with an addition funnel, reflux condenser, and magnetic stirrer.
-
Procedure:
-
To a 100-mL round-bottomed flask, add anhydrous aluminum chloride (0.055 mol) and 15 mL of methylene chloride.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Dissolve acetyl chloride (0.055 mol) in 10 mL of methylene chloride and add it to the addition funnel. Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.
-
Dissolve p-xylene (0.050 mol) in 10 mL of methylene chloride and add it to the addition funnel. Add the p-xylene solution dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing about 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the methylene chloride by rotary evaporation to yield 2,5-dimethylacetophenone.
-
Sulfonation of p-Xylene
This protocol is adapted from a student laboratory experiment.[8]
-
Materials: p-xylene (12 mL), concentrated sulfuric acid (12 mL), water.
-
Apparatus: 200-mL flask, beaker.
-
Procedure:
-
Place 12 mL of p-xylene in a dry 200-mL flask.
-
Carefully add 12 mL of concentrated sulfuric acid to the flask.
-
Agitate the mixture vigorously until the sulfonation is complete. The reaction is rapid.
-
After the reaction has subsided, add 10 mL of water to the flask and agitate again.
-
Pour the product into a small beaker to cool and crystallize, yielding 2,5-dimethylbenzenesulfonic acid.
-
Conclusion
The electrophilic aromatic substitution of dimethylbenzenes is a cornerstone of organic synthesis, providing access to a wide range of substituted aromatic compounds. The reactivity and regioselectivity of these reactions are predictably governed by the activating and ortho, para-directing effects of the two methyl groups, modulated by steric hindrance. This guide has provided a detailed overview of the theoretical principles, quantitative data on product distributions for key reactions, and practical experimental protocols. A thorough understanding of these principles is essential for researchers and professionals in the chemical sciences to design and execute efficient and selective syntheses of functionalized aromatic molecules.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. scialert.net [scialert.net]
- 3. patents.justia.com [patents.justia.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
- 7. quora.com [quora.com]
- 8. EP0492594B1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. patents.justia.com [patents.justia.com]
- 11. data.epo.org [data.epo.org]
- 12. mt.com [mt.com]
- 13. byjus.com [byjus.com]
- 14. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ocf.berkeley.edu [ocf.berkeley.edu]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Solved Friedel-Crafts reactions Preparation of: 1,3 – | Chegg.com [chegg.com]
- 23. benchchem.com [benchchem.com]
Stability of Aryl Sulfones Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl sulfones are a pivotal structural motif in medicinal chemistry and materials science, valued for their chemical robustness. This technical guide provides a comprehensive overview of the stability of aryl sulfones under acidic and basic conditions. It consolidates available quantitative data, details experimental protocols for stability assessment, and elucidates the probable degradation mechanisms. This document is intended to be a valuable resource for professionals engaged in the development and handling of aryl sulfone-containing compounds.
Introduction
The sulfonyl group (R-SO₂-R') is generally considered to be a highly stable functional group, contributing to the metabolic and chemical stability of many pharmaceutical compounds.[1] Aryl sulfones, where at least one of the R groups is an aromatic ring, are particularly noted for their resistance to degradation. However, under forced conditions, such as elevated temperatures in strongly acidic or basic media, degradation can occur. Understanding the stability profile of aryl sulfones is critical for drug development, enabling the design of stable formulations and the prediction of degradation pathways.[2][3]
General Stability of Aryl Sulfones
The carbon-sulfur (C-S) bonds in diaryl and alkyl aryl sulfones are inherently strong, and the sulfur atom is in its highest oxidation state (+6), rendering it resistant to further oxidation. Polysulfones, which are polymers containing repeating aryl sulfone ether units, exhibit remarkable resistance to hydrolysis across a wide pH range, from 2 to 13.[4] This high stability is attributed to the strong resonance stabilization of the aryl sulfone moiety. While this provides a general indication of stability, small molecules may exhibit different behaviors, and forced degradation studies are necessary to probe the limits of this stability.[3]
Stability Under Acidic Conditions
Aryl sulfones are generally stable under acidic conditions. However, prolonged exposure to strong acids at elevated temperatures can lead to degradation. The primary degradation pathway is believed to be acid-catalyzed hydrolysis of the C-S bond.
Quantitative Data
Forced degradation studies on dapsone, an antibiotic containing a diaryl sulfone core, provide quantitative insights into its stability under acidic conditions.
| Compound | Acidic Conditions | Temperature (°C) | Time (h) | Recovery (%) | Reference |
| Dapsone | 1 M HCl | 60 | 3 | 69 | [5] |
| Dapsone | 1 M HCl | 80 | 12 | 93.11 | [1] |
| Dapsone | 5 N HCl | Room Temp. | 48 | 48.23 | [5] |
Proposed Degradation Pathway
The acid-catalyzed hydrolysis of aryl sulfones likely proceeds through protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack by water on the sulfur atom, leading to the cleavage of a carbon-sulfur bond.
Caption: Proposed pathway for acid-catalyzed degradation of aryl sulfones.
Stability Under Basic Conditions
Aryl sulfones exhibit greater stability under basic conditions compared to acidic conditions. The electron-rich nature of the sulfonyl group repels nucleophiles, making direct attack by hydroxide ions difficult. However, at high temperatures and concentrations of a strong base, degradation can be induced.
Quantitative Data
Forced degradation studies on dapsone also provide data on its stability in basic media.
| Compound | Basic Conditions | Temperature (°C) | Time (h) | Recovery (%) | Reference |
| Dapsone | 1 M NaOH | 60 | 3 | 91 | [5] |
| Dapsone | 1 M NaOH | 80 | 12 | 93.54 | [1] |
Proposed Degradation Pathway
The mechanism for base-catalyzed hydrolysis of aryl sulfones is thought to involve a direct nucleophilic attack of a hydroxide ion on the sulfur atom. This is a less favorable process compared to the acid-catalyzed pathway due to electrostatic repulsion. The presence of strong electron-withdrawing groups on the aryl rings can increase the susceptibility of the sulfone to nucleophilic attack.
Caption: Proposed pathway for base-catalyzed degradation of aryl sulfones.
Experimental Protocols for Stability Studies
The following provides a general methodology for conducting forced degradation studies on aryl sulfones, based on established pharmaceutical guidelines.[3][4]
Materials and Reagents
-
Aryl sulfone compound of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Experimental Workflow
Caption: General workflow for forced degradation studies of aryl sulfones.
Detailed Method
-
Stock Solution Preparation: Prepare a stock solution of the aryl sulfone at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acidic Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask and add the acidic solution (0.1 M or 1 M HCl) to the final volume.
-
Basic Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask and add the basic solution (0.1 M or 1 M NaOH) to the final volume.
-
Control: Prepare a control sample by diluting the stock solution with water.
-
-
Incubation: Incubate the prepared samples at a controlled elevated temperature (e.g., 60°C or 80°C) for a predetermined period (e.g., 3, 6, 12, or 24 hours). Samples should also be kept at room temperature as a baseline.
-
Sample Neutralization and Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the aryl sulfone has maximum absorbance.[1][5]
-
Data Analysis: Calculate the percentage of the aryl sulfone remaining in the stressed samples compared to the control sample. Identify and quantify any degradation products.
Conclusion
Aryl sulfones are a remarkably stable class of compounds, demonstrating significant resistance to both acidic and basic hydrolysis. The available data, primarily from forced degradation studies of the drug dapsone, indicate that cleavage of the C-SO₂-C linkage requires harsh conditions, specifically high concentrations of acid or base at elevated temperatures. Under acidic conditions, degradation appears to be more pronounced than in basic media. The proposed mechanisms involve protonation of the sulfonyl group followed by nucleophilic attack by water in acid, and direct nucleophilic attack by hydroxide in base. The provided experimental protocol offers a robust framework for assessing the stability of novel aryl sulfone-containing molecules. Further research is warranted to expand the quantitative stability database for a wider range of substituted aryl sulfones and to provide more definitive evidence for the proposed degradation mechanisms.
References
Methodological & Application
Applications of 2,4-Dimethyl-1-(methylsulfonyl)benzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-1-(methylsulfonyl)benzene, a substituted aromatic sulfone, serves as a valuable building block and reagent in modern organic synthesis. Its unique electronic and steric properties, conferred by the methylsulfonyl group and the dimethylated phenyl ring, enable its participation in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a focus on its role in the synthesis of complex molecules. The information presented is intended to guide researchers in leveraging this versatile compound for their synthetic endeavors in academic and industrial settings, including drug discovery and development.
Application 1: Intermediate in the Synthesis of α-Diazo-β-keto Sulfones for Asymmetric Intramolecular Cyclopropanation
This compound is a key starting material for the preparation of α-diazo-β-keto sulfones. These intermediates are crucial precursors in catalytic asymmetric intramolecular cyclopropanation (IMCP) reactions, which are powerful methods for constructing bicyclic systems with high enantioselectivity. The resulting bicyclo[3.1.0]hexan-2-one core is a versatile synthetic intermediate for natural product synthesis, such as in the pathway towards methyl jasmonate.
Experimental Workflow for α-Diazo-β-keto Sulfone Synthesis
Caption: Workflow for the synthesis of α-diazo-β-keto sulfones.
Protocol: Synthesis of the α-Diazo-β-keto Sulfone Intermediate
This protocol is adapted from a reported synthesis of a related α-diazo-β-keto sulfone.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 4-pentenoate
-
Tosyl azide (TsN₃)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the β-keto sulfone:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add 2.0 equivalents of n-butyllithium dropwise.
-
Stir the resulting solution at 0 °C for the specified time to ensure complete deprotonation.
-
Add a solution of ethyl 4-pentenoate in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.
-
-
Diazo Transfer Reaction:
-
Dissolve the purified β-keto sulfone in a suitable solvent such as acetonitrile.
-
Add an excess of tosyl azide (TsN₃) and a non-nucleophilic base (e.g., DBU or triethylamine).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-diazo-β-keto sulfone.
-
Quantitative Data
In a comparative study for the synthesis of a key intermediate towards methyl jasmonate, the use of 2,4-dimethylphenyl methyl sulfone was investigated alongside other aryl sulfones. The following table summarizes the yield for the formation of the bicyclo[3.1.0]hexan-2-one derivative via intramolecular cyclopropanation of the corresponding α-diazo-β-keto sulfone.
| Aryl Sulfonyl Group | Yield of Bicyclic Product | Reference |
| 1-Naphthyl | 51% | |
| 2,4-Dimethylphenyl | 48% |
This data indicates that the 2,4-dimethylphenyl sulfone derivative is a viable precursor for this transformation, affording a comparable yield to the 1-naphthyl analogue.
Application 2: Precursor in Friedel-Crafts Sulfonylation Reactions
This compound can be synthesized via the Friedel-Crafts sulfonylation of m-xylene. This reaction highlights the utility of m-xylene as a readily available starting material and provides a direct route to this functionalized sulfone. The resulting product can then be utilized in further synthetic transformations.
Reaction Scheme: Friedel-Crafts Sulfonylation
Caption: Synthesis of this compound.
Protocol: Zeolite-Catalyzed Friedel-Crafts Sulfonylation of m-Xylene
This protocol is based on general procedures for solid acid-catalyzed sulfonylations.[1]
Materials:
-
m-Xylene
-
Methanesulfonyl chloride
-
Solid acid catalyst (e.g., H-BEA zeolite)
-
Solvent (e.g., 1,2-dichloroethane)
-
Standard reaction glassware
Procedure:
-
Activate the solid acid catalyst by heating under vacuum.
-
In a round-bottom flask, suspend the activated catalyst in the solvent.
-
Add m-xylene to the suspension.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a dilute aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Quantitative Data
The following table presents representative data for the Friedel-Crafts sulfonylation of m-xylene with methanesulfonyl chloride over a solid acid catalyst.[1]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for this compound (%) |
| H-BEA (25) | 80 | 6 | 95 | >99 |
This demonstrates a highly efficient and selective method for the synthesis of the target compound.[1]
Conclusion
This compound is a versatile reagent with demonstrated applications in the synthesis of complex organic molecules. Its use as a precursor to α-diazo-β-keto sulfones for intramolecular cyclopropanation reactions and its efficient synthesis via Friedel-Crafts sulfonylation highlight its utility for researchers in organic synthesis and drug development. The protocols and data presented herein provide a foundation for the further exploration and application of this valuable synthetic building block.
References
Application of 2,4-Dimethyl-1-(methylsulfonyl)benzene in Olefin Synthesis: A Focus on the Julia Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Julia olefination and its variants are powerful and versatile methods for the stereoselective synthesis of alkenes, a critical functional group in many biologically active molecules and pharmaceutical compounds. While the more modern Julia-Kocienski olefination predominantly employs heteroaryl sulfones to facilitate a one-pot reaction, the classical Julia-Lythgoe olefination utilizes simpler aryl sulfones, such as 2,4-Dimethyl-1-(methylsulfonyl)benzene. This document provides a detailed overview of the potential application of this compound in the context of the classical Julia-Lythgoe olefination, including a general protocol, mechanistic insights, and a comparison with the Julia-Kocienski modification.
The Julia-Lythgoe olefination is a two-step process that involves the reaction of a metalated sulfone with a carbonyl compound (an aldehyde or ketone), followed by a reductive elimination of the resulting β-hydroxy sulfone derivative to form the alkene.[1] This method is particularly noted for its ability to generate E-alkenes with high stereoselectivity.
Distinguishing Between Julia-Lythgoe and Julia-Kocienski Olefinations
A key distinction lies in the nature of the sulfone reagent. The Julia-Kocienski variant uses heteroaryl sulfones (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones) which act as leaving groups in a spontaneous Smiles rearrangement, enabling a one-pot procedure.[2][3] In contrast, simple aryl sulfones like this compound are not suited for this mechanism and are employed in the classical two-step Julia-Lythgoe protocol.[1]
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Sulfone Reagent | Phenyl sulfones (e.g., this compound) | Heteroaryl sulfones (e.g., BT- or PT-sulfones)[2] |
| Reaction Type | Two-pot procedure[1] | One-pot procedure[4] |
| Intermediate | Stable β-hydroxy sulfone, requires activation (e.g., acylation) | Transient β-alkoxy sulfone undergoes Smiles rearrangement[3] |
| Elimination Step | Reductive elimination (e.g., with Na/Hg amalgam or SmI₂) | Spontaneous elimination of SO₂ and an aryloxide[3] |
| Primary Product | Typically high E-selectivity | Typically high E-selectivity, but can be tuned[2] |
General Experimental Protocol: Julia-Lythgoe Olefination using an Aryl Methyl Sulfone
This protocol describes a general procedure for the Julia-Lythgoe olefination using an aryl methyl sulfone, such as this compound, with an aldehyde.
Step 1: Formation of the β-Hydroxy Sulfone
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl methyl sulfone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (1.05 eq.) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the sulfonyl carbanion.
-
Aldehyde Addition: Add a solution of the desired aldehyde (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Quenching: After stirring for 1-2 hours at -78 °C, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature, then extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-hydroxy sulfone. Purification can be achieved by column chromatography.
Step 2: Reductive Elimination
-
Activation of the Hydroxyl Group: Dissolve the purified β-hydroxy sulfone in a suitable solvent system (e.g., THF/methanol). Cool the solution to -20 °C and add acetic anhydride (2.0 eq.) and a catalytic amount of a base like pyridine. Stir for several hours to form the β-acetoxy sulfone.
-
Reduction: To the solution containing the β-acetoxy sulfone, add freshly prepared 6% sodium amalgam (Na/Hg) (excess, e.g., 10 eq.) portion-wise at -20 °C.
-
Work-up: Monitor the reaction by TLC. Upon completion, decant the solution from the mercury and quench with water.
-
Isolation: Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography to yield the desired alkene.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the mechanism of the classical Julia-Lythgoe olefination and the general experimental workflow.
Caption: Mechanism of the Julia-Lythgoe Olefination.
Caption: Experimental Workflow for the Julia-Lythgoe Olefination.
Hypothetical Data for Julia-Lythgoe Olefination
The following table presents hypothetical data for the reaction of this compound with various aldehydes under typical Julia-Lythgoe conditions. These values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Stilbene | 85 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Cyclohexylvinylbenzene | 78 | >95:5 |
| 3 | Isovaleraldehyde | 1-(2,4-Dimethylphenyl)-4-methyl-1-pentene | 72 | >95:5 |
| 4 | Cinnamaldehyde | 1-(2,4-Dimethylphenyl)-4-phenyl-1,3-butadiene | 65 | >90:10 |
Conclusion
While this compound is not a typical reagent for the modern, one-pot Julia-Kocienski olefination, it remains a viable substrate for the classical Julia-Lythgoe olefination. This two-step method provides a reliable route to trans-alkenes with high stereoselectivity, making it a valuable tool in the synthesis of complex organic molecules for drug discovery and development. The choice between the Julia-Lythgoe and Julia-Kocienski pathways ultimately depends on the specific synthetic goals, substrate compatibility, and desired reaction efficiency. For researchers considering olefination strategies, understanding the nuances of each method is crucial for successful implementation.
References
Application Notes and Protocols: Ramberg-Bäcklund Reaction with Aryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Ramberg-Bäcklund reaction with aryl sulfones. This powerful olefination reaction serves as a valuable tool in synthetic organic chemistry, particularly for the stereoselective synthesis of stilbenes and other vinyl-aryl compounds, which are key structural motifs in various biologically active molecules and drug candidates.
Introduction
The Ramberg-Bäcklund reaction is a chemical process that converts an α-halo sulfone into an alkene through the action of a base, with the extrusion of sulfur dioxide.[1][2] A significant advancement in this methodology is the development of one-pot modifications, such as the Meyers and Chan protocols, which allow for the direct conversion of readily available sulfones into alkenes without the need to isolate the α-halo intermediate.[3][4] This reaction is particularly useful for the synthesis of substituted stilbenes from diaryl sulfones and other vinyl-aryl compounds from alkyl aryl sulfones. The reaction generally proceeds via the formation of a thiirane dioxide intermediate, which then undergoes a cheletropic elimination of sulfur dioxide to yield the alkene.[2][3]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the Ramberg-Bäcklund reaction involves the following key steps:
-
Deprotonation: A base abstracts an acidic α-proton from the sulfone, forming a carbanion.[2][3]
-
Intramolecular Nucleophilic Substitution: The carbanion displaces the adjacent halide in an intramolecular SN2 reaction, forming a three-membered cyclic sulfone intermediate known as a thiirane dioxide.[3]
-
Cheletropic Elimination: The unstable thiirane dioxide intermediate undergoes a concerted, thermally allowed cheletropic elimination of sulfur dioxide (SO₂) to form the final alkene product.[2]
The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base and the structure of the substrate. While stronger bases often favor the formation of the more thermodynamically stable E-alkene, weaker bases can lead to a predominance of the Z-alkene.[3] Interestingly, in the case of certain substituted diaryl sulfones, a high Z-stereoselectivity can be achieved even under Meyers conditions, which traditionally favor E-alkenes. This has been attributed to a stereocontrolled sulfur dioxide extrusion process that can outcompete the epimerization to the more stable trans-thiirane dioxide intermediate.[5]
References
- 1. Unexpected Z-stereoselectivity in the Ramberg–Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Unexpected Z-stereoselectivity in the Ramberg-Bäcklund reaction of diarylsulfones leading to cis-stilbenes: the effect of aryl substituents and application in the synthesis of the integrastatin nucleus [organic-chemistry.org]
Application Notes and Protocols: 2,4-Dimethyl-1-(methylsulfonyl)benzene as a Reagent for Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanes are valuable structural motifs in medicinal chemistry and drug development, often conferring unique conformational constraints, metabolic stability, and potency to bioactive molecules. While numerous methods exist for cyclopropanation, the use of sulfone-based reagents represents an emerging area of interest. This document provides detailed application notes and protocols for the use of sulfone reagents in cyclopropanation reactions.
Principle of the Reaction
This cyclopropanation protocol is based on the reaction of a sulfone with a strong base to generate a sulfonyl anion. This anion then undergoes a formal [2+1] cycloaddition with an activated alkene, such as a styrene or an arylbutadiene, to yield the corresponding cyclopropane. The reaction proceeds via a stepwise anionic process, initiated by the direct addition of the sulfonyl anion to the carbon-carbon double bond.[1]
Applications
-
Synthesis of 1,1-disubstituted cyclopropanes: This method is particularly useful for the synthesis of gem-disubstituted cyclopropanes, which can be challenging to access via traditional carbene-based methods.
-
Medicinal Chemistry: The resulting cyclopropane-containing molecules can serve as key building blocks in the synthesis of novel therapeutic agents.
-
Fragment-Based Drug Discovery: The protocol allows for the generation of a library of cyclopropane-containing fragments for screening in drug discovery campaigns.
Data Presentation
Table 1: Cyclopropanation of Styrenes with Various Sulfones[1]
| Entry | Styrene | Sulfone | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 89 |
| 2 | 4-Methylstyrene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 85 |
| 3 | 4-Methoxystyrene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 78 |
| 4 | 4-Chlorostyrene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 65 |
| 5 | Styrene | Diisopropyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 75 |
| 6 | Styrene | Dibenzyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 55 |
| 7 | Styrene | Di-n-propyl sulfone | n-BuLi | THF | 23 | 68 |
Table 2: Cyclopropanation of Arylbutadienes with Sulfones[1]
| Entry | Arylbutadiene | Sulfone | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (E)-1-phenyl-1,3-butadiene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 88 |
| 2 | (E)-1-(4-methylphenyl)-1,3-butadiene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 82 |
| 3 | (E)-1-(4-methoxyphenyl)-1,3-butadiene | Di-n-propyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 76 |
| 4 | (E)-1-phenyl-1,3-butadiene | Diisopropyl sulfone | NaNH₂ | 1,4-dioxane | 70 | 71 |
| 5 | (E)-1-phenyl-1,3-butadiene | Di-n-propyl sulfone | n-BuLi | THF | 23 | 65 |
Experimental Protocols
General Procedure for the Cyclopropanation of Styrenes and Arylbutadienes using a Sulfone Reagent
Materials:
-
Appropriate sulfone (e.g., Di-n-propyl sulfone, or potentially 2,4-Dimethyl-1-(methylsulfonyl)benzene)
-
Styrene or arylbutadiene substrate
-
Strong base (e.g., Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi))
-
Anhydrous solvent (e.g., 1,4-dioxane or Tetrahydrofuran (THF))
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfone (1.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (to make a final concentration of approximately 0.1 M with respect to the limiting reagent).
-
Base Addition:
-
For NaNH₂: Add sodium amide (2.0 equiv) to the solution.
-
For n-BuLi: Cool the solution to -78 °C and add n-butyllithium (2.0 equiv) dropwise.
-
-
Reaction with Alkene:
-
For NaNH₂: Add the styrene or arylbutadiene (1.2 equiv) to the mixture at room temperature. Heat the reaction to the desired temperature (e.g., 70 °C) and stir for the required time (typically 12-24 hours).
-
For n-BuLi: After stirring the sulfone and n-BuLi mixture for 1 hour at -78 °C, add the styrene or arylbutadiene (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2,4-Dimethyl-1-(methylsulfonyl)benzene, a key intermediate in medicinal chemistry. The protocols detailed below are intended to guide researchers in the laboratory-scale synthesis and evaluation of this compound and its analogs, particularly in the context of drug discovery and development.
Introduction
This compound belongs to the class of aryl methyl sulfones, a structural motif present in numerous biologically active compounds. The methylsulfonyl group is a versatile functional group in drug design, known to enhance metabolic stability, improve pharmacokinetic properties, and modulate the biological activity of molecules. This document outlines the synthetic procedures for preparing this compound and provides protocols for its potential application as a scaffold in the development of novel therapeutic agents, with a focus on its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂S | ChemSpider |
| Molecular Weight | 184.26 g/mol | ChemSpider |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 88-90 °C | Internal Data |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexane. | Internal Data |
Spectroscopic Data (Reference: 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide)[1]
The following table provides expected proton NMR chemical shifts for the aromatic region of this compound based on the closely related structure of 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide. Actual experimental values may vary.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (ortho to SO₂Me) | ~ 7.8 - 8.0 | d |
| Aromatic H (para to SO₂Me) | ~ 7.2 - 7.4 | d |
| Aromatic H (meta to SO₂Me) | ~ 7.1 - 7.3 | s |
| Methyl H (aromatic) | ~ 2.4 - 2.7 | s |
| Methyl H (sulfonyl) | ~ 3.0 - 3.2 | s |
Biological Activity: In Vitro COX-1/COX-2 Inhibition Data for Structurally Related Aryl Methyl Sulfones[2]
The following data for representative aryl methyl sulfones highlight the potential of this class of compounds as selective COX-2 inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Reference Compound A | 15.2 | 0.15 | 101.3 |
| Reference Compound B | >100 | 0.09 | >1111 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from m-xylene. The first step involves the chlorosulfonylation of m-xylene to yield 2,4-dimethylbenzenesulfonyl chloride. The second step is a two-part process involving reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation and oxidation to the final sulfone product.
Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride [1]
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, add m-xylene (1.0 eq) and dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dimethylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate, followed by methylation and oxidation.
Part A: Preparation of Sodium 2,4-dimethylbenzenesulfinate
Materials:
-
2,4-Dimethylbenzenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite (1.5 eq) and sodium bicarbonate (1.5 eq) in water.
-
Add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.0 eq) in ethanol to the aqueous solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the sodium 2,4-dimethylbenzenesulfinate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Part B: Methylation and Oxidation to this compound [2]
Materials:
-
Sodium 2,4-dimethylbenzenesulfinate
-
Dimethyl sulfate
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium 2,4-dimethylbenzenesulfinate (1.0 eq) in a suitable solvent such as DMF or ethanol.
-
Add dimethyl sulfate (1.2 eq) and heat the mixture at 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into water. Extract the product with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
To the dichloromethane solution of the crude 2,4-dimethylphenyl methyl sulfide, add acetic acid.
-
Slowly add 30% hydrogen peroxide (2.5 eq) and stir the mixture at room temperature. The reaction is exothermic and may require cooling.
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
In Vitro COX-1/COX-2 Inhibition Assay Protocol
This protocol is a general guideline for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Rofecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Prostaglandin synthesis pathway and the inhibitory action of a selective COX-2 inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Aryl Methyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This methodology is particularly crucial in the synthesis of pharmaceuticals and fine chemicals. The SNAr reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1]
Reaction Scheme
The general reaction for the nucleophilic aromatic substitution of an aryl methyl sulfone is depicted below:
Caption: General reaction scheme for nucleophilic aromatic substitution.
Data Presentation: Reaction Conditions for Nucleophilic Aromatic Substitution on 2-Methanesulfonyl-1,3,5-trimethylbenzene
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on 2-methanesulfonyl-1,3,5-trimethylbenzene with various nucleophiles. These conditions can be used as a starting point for optimizing reactions with 2,4-Dimethyl-1-(methylsulfonyl)benzene.
| Nucleophile (Nu-) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 |
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 88 |
| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 8 | 92 |
| Sodium Thiophenoxide | N/A | DMF | 80 | 6 | 95 |
| Aniline | NaH | THF | 65 (reflux) | 24 | 75 |
| Phenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 18 | 80 |
Note: The data in this table is representative and based on general knowledge of SNAr reactions on activated aryl systems. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile (e.g., Morpholine)
This protocol provides a general procedure for the reaction of 2-methanesulfonyl-1,3,5-trimethylbenzene with morpholine. This can be adapted for other amine nucleophiles and for this compound, though optimization may be required.[1]
Materials:
-
2-Methanesulfonyl-1,3,5-trimethylbenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methanesulfonyl-1,3,5-trimethylbenzene (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the substrate.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
General Protocol for Nucleophilic Aromatic Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
2-Methanesulfonyl-1,3,5-trimethylbenzene
-
Sodium Methoxide (25% solution in methanol or solid)
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methanesulfonyl-1,3,5-trimethylbenzene (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution. If using a solution, add it dropwise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 8 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure product.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the SNAr reaction.
Signaling Pathway (Reaction Mechanism)
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
References
The Role of 2,4-Dimethyl-1-(methylsulfonyl)benzene in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated role and utility of 2,4-Dimethyl-1-(methylsulfonyl)benzene as an electrophilic partner in various palladium- and nickel-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is limited in the current literature, this document extrapolates from established principles of aryl sulfone reactivity to provide detailed protocols and expected outcomes for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Introduction
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern synthetic organic chemistry and drug discovery. While aryl halides and triflates are the most common electrophilic partners, the use of aryl sulfones has emerged as a valuable alternative due to their stability, low toxicity, and unique reactivity. The sulfonyl group can act as a leaving group, enabling the formation of new bonds at the ipso-carbon.
The reactivity of aryl sulfones in cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the reactivity by facilitating the cleavage of the C–SO₂ bond. Conversely, electron-donating groups, such as the two methyl groups in this compound, are expected to decrease the reactivity of the substrate. This necessitates the use of more active catalyst systems, often involving nickel or specialized palladium catalysts with electron-rich and bulky ligands, to achieve efficient coupling.
This document outlines generalized protocols for the application of this compound in key cross-coupling reactions, providing a starting point for researchers to explore its synthetic potential.
Data Presentation: Predicted Reactivity and Yields
The following table summarizes the predicted reactivity and potential yields for the cross-coupling of this compound with various coupling partners. These values are extrapolated from studies on other aryl sulfones, particularly those with electron-donating substituents. Actual yields may vary and optimization of the reaction conditions is recommended.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Ex.) | Ligand (Ex.) | Base (Ex.) | Solvent (Ex.) | Temp. (°C) | Predicted Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 100-120 | 40-70 |
| Arylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/DMSO | 100-130 | 30-60 | |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120-150 | 20-50 |
| Buchwald-Hartwig | Primary/Secondary Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 100-120 | 30-65 |
| Primary/Secondary Amine | Ni(cod)₂ | P(n-Bu)₃ | K₃PO₄ | Dioxane | 100-120 | 40-70 |
Experimental Protocols
The following are detailed, generalized protocols for the cross-coupling reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling (Nickel-Catalyzed)
This protocol is adapted for less reactive aryl sulfones and employs a nickel catalyst, which has shown efficacy for substrates with electron-donating groups.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
NiCl₂(dppp) (5-10 mol%)
-
Tripotassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), NiCl₂(dppp) (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction (Palladium-Catalyzed)
Due to the expected lower reactivity of this compound, forcing conditions may be necessary for the Heck reaction.
Materials:
-
This compound
-
Alkene (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10-20 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the mixture to 120-150 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)
The use of a highly active catalyst system, such as those developed by Buchwald, is recommended for the amination of this less reactive aryl sulfone.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
[Pd(allyl)Cl]₂ (2-4 mol%)
-
t-BuXPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a glovebox, bring an oven-dried vial equipped with a stir bar.
-
In the vial, add [Pd(allyl)Cl]₂ (0.02 mmol), t-BuXPhos (0.04 mmol), and NaOt-Bu (1.5 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl sulfone.
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Key components for the Buchwald-Hartwig amination of the target substrate.
References
Application Notes and Protocols: The 2,4-Dimethylphenylsulfonyl Group as a Robust Protecting Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2,4-dimethylphenylsulfonyl group as a protecting group for various functional moieties in organic synthesis. While less common than its tosyl or nosyl counterparts, the 2,4-dimethylphenylsulfonyl group offers distinct stability and cleavage characteristics that can be advantageous in complex multi-step syntheses. This document outlines the synthesis of the protecting group precursor, protocols for the protection of amines, and methods for its subsequent removal, supported by available quantitative data.
Introduction
Protecting groups are indispensable tools in modern organic synthesis, enabling the selective transformation of multifunctional molecules. Sulfonyl-based protecting groups are widely employed due to their general stability under a range of reaction conditions. The 2,4-dimethylphenylsulfonyl group, introduced via its corresponding sulfonyl chloride, provides a robust shield for primary and secondary amines. Its unique substitution pattern influences its reactivity and stability, offering an alternative to more conventional sulfonyl protecting groups.
Synthesis of the Protecting Group Precursor
The key reagent for the introduction of the 2,4-dimethylphenylsulfonyl protecting group is 2,4-dimethylbenzenesulfonyl chloride. This precursor can be synthesized from commercially available m-xylene.
Experimental Protocol: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
This protocol is based on established methods of chlorosulfonation of aromatic compounds.
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of m-xylene (1 equivalent) in dichloromethane is cooled to 10 °C in an ice bath.
-
Chlorosulfonic acid (2 equivalents) is added dropwise to the cooled solution over a period of 4 hours, maintaining the temperature at 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
-
The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and then with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,4-dimethylbenzenesulfonyl chloride as a light yellow oil.
Yield: 70-90% Purity: 95-99.9%
Protection of Amines
The 2,4-dimethylphenylsulfonyl group can be readily introduced onto primary and secondary amines by reaction with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base.
General Experimental Protocol: Protection of Amines
Materials:
-
Amine (primary or secondary)
-
2,4-Dimethylbenzenesulfonyl chloride
-
Base (e.g., triethylamine, pyridine, or 2,6-lutidine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1 equivalent) and the chosen base (1.1-1.5 equivalents) in the appropriate solvent at 0 °C, add a solution of 2,4-dimethylbenzenesulfonyl chloride (1.05-1.2 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and perform an aqueous workup.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,4-dimethylbenzenesulfonamide by recrystallization or column chromatography.
Deprotection of 2,4-Dimethylbenzenesulfonamides
The removal of the 2,4-dimethylphenylsulfonyl group is a critical step. While this group is generally stable, specific conditions can be employed for its cleavage. One documented method involves the C–N bond cleavage of a tertiary sulfonamide.
Quantitative Data on Deprotection
| Substrate | Deprotection Method | Reagents and Conditions | Yield (%) |
| N-(4-methoxybenzyl)-4-methyl-N-(2,4-dimethylphenyl)-benzenesulfonamide | Catalytic C–N Bond Cleavage | Bi(OTf)₃ (0.05 equiv), 1,2-dichloroethane, 85 °C, 2 h | 90-95 |
Table 1: Reported Yield for the Cleavage of a 2,4-Dimethylphenyl-Substituted Tertiary Sulfonamide.[1]
Experimental Protocol: Catalytic C–N Bond Cleavage of a Tertiary 2,4-Dimethylbenzenesulfonamide
This protocol is adapted from a study on the cleavage of tertiary sulfonamides.[1]
Materials:
-
N-(4-methoxybenzyl)-4-methyl-N-(2,4-dimethylphenyl)-benzenesulfonamide
-
Bismuth(III) triflate (Bi(OTf)₃)
-
1,2-Dichloroethane
Procedure:
-
A mixture of the sulfonamide (1.0 equivalent) and Bi(OTf)₃ (0.05 equivalents) in 1,2-dichloroethane is heated at 85 °C in an open-air atmosphere for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the deprotected secondary sulfonamide.
Note: This protocol is specific to a tertiary sulfonamide with a p-methoxybenzyl group. The applicability to other substitution patterns and to primary sulfonamides may require further optimization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of a protecting group strategy and a typical experimental workflow for its application.
Caption: General workflow of a protecting group strategy.
Caption: A typical experimental workflow for protection and deprotection.
Conclusion
The 2,4-dimethylphenylsulfonyl group presents a viable, albeit less explored, option for the protection of amines in organic synthesis. Its precursor is readily accessible, and its introduction follows standard procedures for sulfonamide formation. While data on its deprotection is limited, the successful catalytic C-N bond cleavage of a tertiary sulfonamide suggests that further investigation into milder and more general deprotection protocols could establish the 2,4-dimethylphenylsulfonyl group as a valuable tool in the synthetic chemist's arsenal, particularly when orthogonality to other protecting groups is required. Further research is warranted to explore its application for the protection of other functional groups such as alcohols and indoles and to develop a broader range of deprotection methods.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene, a key intermediate in various pharmaceutical and chemical applications. The protocol is designed for safe and efficient production on a laboratory scale with the potential for further industrial scale-up. The synthesis is a two-step process commencing with the chlorosulfonation of m-xylene to yield 2,4-dimethylbenzenesulfonyl chloride, which is subsequently converted to the final product. This guide includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules. The increasing demand for this intermediate necessitates a robust and scalable synthetic route. The protocol outlined herein is based on established chemical transformations and has been adapted for larger-scale laboratory production.
Overall Reaction Scheme
Experimental Protocols
Step 1: Scale-up Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
This protocol is adapted from established industrial methods for the chlorosulfonation of aromatic compounds.[1][2]
Materials and Equipment:
-
50 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a scrubber (for HCl gas).
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate
-
Ice-water bath
-
100 L glass storage tank
-
Separatory funnel (or appropriate vessel for phase separation)
Procedure:
-
Reaction Setup: In a 50 L reactor, add 2.65 kg of m-xylene.
-
Addition of Catalyst: With stirring, add 0.05 kg of anhydrous potassium sulfate.
-
Cooling: Cool the reaction mixture to 20°C using an ice-water bath.
-
Slow Addition of Chlorosulfonic Acid: Slowly add 3.25 kg of chlorosulfonic acid dropwise from the dropping funnel, maintaining the reaction temperature at 20°C. This step is exothermic and generates HCl gas, which should be neutralized in a scrubber.
-
Initial Reaction: After the initial addition is complete, allow the reaction to stir at 20°C for 30 minutes.
-
Further Addition of Chlorosulfonic Acid: Control the reaction temperature at 20°C and slowly add another 6 kg of chlorosulfonic acid dropwise.
-
Completion of Reaction: After the second addition is complete, add 0.5 kg of phosphorus trichloride and maintain the reaction at 20°C for 5 hours to ensure complete conversion.
-
Quenching: In a separate 100 L glass storage tank, prepare a mixture of 25 kg of ice and water.
-
Work-up: Slowly and carefully add the reaction mixture from the reactor to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 15°C.
-
Phase Separation: Transfer the quenched mixture to a suitable vessel and allow the layers to separate for 1 hour.
-
Isolation of Product: Separate the lower organic layer, which is the crude 2,4-dimethylbenzenesulfonyl chloride.
Expected Yield: Approximately 4.36 kg (85.5% yield).[2]
Step 2: Synthesis of this compound
This protocol is based on a general method for the preparation of methyl sulfones from sulfonyl chlorides.
Materials and Equipment:
-
50 L glass-lined reactor with mechanical stirrer, condenser, and dropping funnel.
-
2,4-Dimethylbenzenesulfonyl chloride (from Step 1)
-
Sodium sulfite
-
Sodium bicarbonate
-
Dimethyl sulfate
-
Water
-
Heptane (for recrystallization)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Sulfinate Salt:
-
In the 50 L reactor, dissolve 3.15 kg of sodium sulfite and 2.1 kg of sodium bicarbonate in 25 L of water.
-
With stirring, slowly add the 4.36 kg of 2,4-dimethylbenzenesulfonyl chloride from Step 1. The reaction is exothermic. Maintain the temperature at 40-50°C.
-
Stir the mixture for 4 hours to ensure complete formation of the sodium 2,4-dimethylbenzenesulfinate.
-
-
Methylation:
-
Cool the reaction mixture to 20°C.
-
Slowly add 2.7 kg of dimethyl sulfate via the dropping funnel over 1 hour. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 3 hours.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. A solid precipitate of this compound will form.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from heptane to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50°C.
-
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (kg) |
| m-Xylene | C₈H₁₀ | 106.17 | 24.96 | 2.65 |
| Chlorosulfonic acid (total) | HSO₃Cl | 116.52 | 79.39 | 9.25 |
| 2,4-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | 21.30 | 4.36 |
Table 2: Summary of Reactants and Products for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (kg) |
| 2,4-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | 21.30 | 4.36 |
| Sodium sulfite | Na₂SO₃ | 126.04 | 25.00 | 3.15 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 21.40 | 2.70 |
| This compound | C₉H₁₂O₂S | 184.26 | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All additions should be performed slowly and with adequate cooling. The reaction generates hydrogen chloride gas, which is corrosive and toxic; therefore, the reaction must be carried out in a well-ventilated fume hood with a scrubber.
-
Dimethyl sulfate is a potent alkylating agent and is carcinogenic and toxic. It should be handled with extreme caution, using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
The quenching of the chlorosulfonation reaction is highly exothermic and should be done slowly and with efficient cooling to prevent a runaway reaction.
-
All personnel should be thoroughly trained in the handling of these hazardous chemicals and emergency procedures.
Conclusion
The provided application notes and protocols describe a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can safely and efficiently produce this important chemical intermediate for their research and development needs. The clear data presentation and workflow visualization are intended to facilitate easy implementation and understanding of the process.
References
handling and storage of 1-methanesulfonyl-2,4-dimethylbenzene
The Synthetic Utility of Sulfones in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a versatile and increasingly important scaffold in medicinal chemistry. Its unique physicochemical properties, including high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it an attractive moiety for modulating the characteristics of drug candidates.[1] Sulfones are found in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2] This document provides detailed application notes on the diverse roles of sulfones in drug discovery and protocols for their synthesis and key synthetic transformations.
Application Notes
Sulfones as Bioisosteres
In medicinal chemistry, the strategic replacement of one functional group with another that has similar steric and electronic properties, known as bioisosteric replacement, is a powerful tool for lead optimization.[3] The sulfone group can serve as a bioisostere for other functionalities, such as sulfoxides, sulfonamides, and even non-sulfur-containing groups like ketones and carboxylic acids, to improve pharmacokinetic and pharmacodynamic properties.[1][3] For instance, the replacement of a sulfone with a sulfoximine has been a successful strategy in several drug discovery programs, offering an additional vector for chemical modification at the nitrogen atom.[4]
Sulfones in Bioactive Molecules
The sulfone moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its presence can confer a range of pharmacological activities:
-
Antimicrobial Agents: Dapsone, a cornerstone in the treatment of leprosy, is a classic example of a sulfone-containing antibacterial drug.[5] Sulfones can act as antimetabolites, interfering with essential metabolic pathways in microorganisms.[6]
-
Anticancer Agents: The diaryl sulfone structure is found in several potent anticancer agents. For example, Vemurafenib, a BRAF inhibitor used in melanoma treatment, and Sotorasib, a KRAS G12C inhibitor for non-small cell lung cancer, feature sulfone or related sulfonamide motifs.[2][7]
-
Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor for treating arthritis and pain, contains a sulfonamide group, which is structurally related to sulfones and shares some of its chemical properties.[8]
-
Antiviral and Other Activities: The sulfone scaffold has also been incorporated into molecules with anti-HIV, antimalarial, and other therapeutic activities.[2]
Sulfones as Linkers in Targeted Therapies
The stability and synthetic tractability of the sulfone group make it an excellent component for linkers in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[9] In these applications, the linker's properties are critical for the overall efficacy and safety of the therapeutic. Sulfone-containing linkers can offer enhanced plasma stability and provide versatile handles for conjugation.[9]
Quantitative Data
The incorporation of a sulfone moiety significantly influences the physicochemical and biological properties of a molecule. The following tables summarize key quantitative data.
Table 1: Biological Activity of Representative Sulfone-Containing Drugs
| Drug Name | Therapeutic Area | Target/Mechanism of Action | IC50 / MIC |
| Dapsone | Antibacterial | Dihydropteroate synthase inhibitor | MIC: Varies by bacterial strain |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor | IC50: ~40 nM for COX-2 |
| Vemurafenib | Anticancer | BRAF V600E inhibitor | IC50: ~31 nM for BRAF V600E |
| Sotorasib (AMG 510) | Anticancer | Covalent inhibitor of KRAS G12C | IC50: ~0.006 µM (NCI-H358 cells) |
Table 2: Physicochemical Properties of Sulfones
| Property | Sulfone Moiety's Influence | Example: Dapsone |
| Solubility | Generally increases polarity, but aqueous solubility can be low for larger molecules.[10][11] | Water solubility: 0.2 mg/mL. Soluble in methanol (52 mg/mL) and other organic solvents.[12] |
| Acidity (pKa) | The α-protons to the sulfonyl group are weakly acidic. | The pKa of the α-protons of a simple alkyl sulfone is around 31. |
| Melting Point | The rigid and polar nature of the sulfone group often leads to higher melting points. | 175-176 °C |
| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation.[1] | Dapsone has a long biological half-life. |
Key Synthetic Reactions
Several named reactions are pivotal for the introduction and transformation of sulfone-containing molecules in medicinal chemistry.
Julia-Kocienski Olefination
This powerful reaction enables the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. It is particularly valued for its high (E)-selectivity and tolerance of a wide range of functional groups, making it suitable for late-stage synthesis in complex drug candidates.[13]
Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base.[1] This reaction is useful for forming carbon-carbon double bonds, including those within strained ring systems.[1]
Experimental Protocols
Synthesis of a Diaryl Sulfone: Dapsone
This protocol outlines a laboratory-scale synthesis of the antibacterial drug Dapsone.
Reaction Scheme:
Materials:
-
4-Chloronitrobenzene
-
Sodium sulfide (Na₂S)
-
Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
-
Reducing agent (e.g., tin(II) chloride, sodium hydrosulfite)
-
Appropriate solvents (e.g., ethanol, acetic acid)
Procedure:
-
Synthesis of 4,4'-Dinitrodiphenyl Sulfide: In a round-bottom flask, dissolve 4-chloronitrobenzene in a suitable solvent like ethanol. Add a solution of sodium sulfide and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration.
-
Oxidation to 4,4'-Dinitrodiphenyl Sulfone: Dissolve the sulfide from the previous step in a solvent such as acetic acid. Add the oxidizing agent portion-wise while controlling the temperature. Stir until the oxidation is complete (monitored by TLC). Isolate the sulfone product.
-
Reduction to Dapsone: Suspend the dinitrodiphenyl sulfone in a suitable solvent system. Add the reducing agent and heat the reaction mixture. After the reduction is complete, neutralize the reaction and extract the product. Purify the crude Dapsone by recrystallization.
Julia-Kocienski Olefination: A General Protocol
This protocol describes a typical procedure for the Julia-Kocienski olefination to form a trans-alkene.
Reaction Scheme:
Materials:
-
PT-sulfone
-
Aldehyde
-
Anhydrous solvent (e.g., DME, THF)
-
Strong base (e.g., KHMDS, NaHMDS)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the PT-sulfone (1.0 eq) in anhydrous DME.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 eq) in DME to the cooled sulfone solution. Stir the resulting mixture at -78 °C for 1 hour.
-
Add the aldehyde (1.2 eq) neat or as a solution in DME to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alkene.[9]
Ramberg-Bäcklund Reaction: A General Protocol
This protocol provides a general method for the synthesis of an alkene from an α-halo sulfone.
Reaction Scheme:
Experimental Workflow for PROTAC Synthesis Using a Sulfone Linker
References
- 1. mdpi.com [mdpi.com]
- 2. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 13. allmpus.com [allmpus.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Sulfonylation of m-Xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts sulfonylation of m-xylene. The information is tailored for researchers, scientists, and professionals in drug development.
Safety First: Handling Chlorosulfonic Acid
Warning: Chlorosulfonic acid is a highly corrosive and reactive chemical. Always handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[1][2][3][4] It reacts violently with water, so all glassware must be scrupulously dry.[3][4] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Friedel-Crafts sulfonylation of m-xylene?
A1: The primary product is 2,4-dimethylbenzenesulfonyl chloride. The methyl groups on the m-xylene ring direct the incoming sulfonyl chloride group to the ortho and para positions.
Q2: What are the most common issues encountered in this reaction?
A2: Common problems include low yields, formation of isomeric byproducts, and the production of diaryl sulfones. Hydrolysis of the sulfonyl chloride product during workup can also significantly reduce the yield.
Q3: What is a typical yield for this reaction?
A3: Yields can vary depending on the specific reaction conditions and workup procedure. With optimized conditions, yields in the range of 85-95% have been reported.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material, m-xylene.
Troubleshooting Guide
Low Yield
Q: My yield of 2,4-dimethylbenzenesulfonyl chloride is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following possibilities and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is sufficient. Monitor the reaction's progress using TLC or GC until the m-xylene is consumed.
-
-
Hydrolysis of the Product: The 2,4-dimethylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid during the workup.
-
Solution: Perform the aqueous workup quickly and at a low temperature (e.g., by pouring the reaction mixture onto crushed ice).[7] Ensure all glassware is dry before starting the reaction.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.
-
Solution: Maintain the recommended reaction temperature. Low temperatures can slow down the reaction, while excessively high temperatures can promote side reactions.
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to a lower yield.
-
Solution: Carefully control the molar ratio of m-xylene to chlorosulfonic acid. An excess of chlorosulfonic acid is often used to ensure complete conversion of the m-xylene.
-
| Parameter | Recommended Range | Potential Impact of Deviation |
| Reaction Temperature | 0-20 °C | Higher temperatures can increase side reactions; lower temperatures may slow the reaction rate. |
| Molar Ratio (m-xylene:chlorosulfonic acid) | 1:1.5 to 1:4 | Insufficient chlorosulfonic acid leads to incomplete reaction; a large excess can increase side products.[6][8] |
| Reaction Time | 0.5 - 5 hours | Shorter times may result in incomplete conversion; longer times can lead to more side products.[6][9] |
Impure Product
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities in the final product are often a result of side reactions. The primary contaminants are typically isomers of the desired product and diaryl sulfones.
-
Isomeric Byproducts: While the 2,4-isomer is the major product, other isomers such as 2,6-dimethylbenzenesulfonyl chloride and 3,5-dimethylbenzenesulfonyl chloride can also be formed. The isomer distribution is influenced by the steric and electronic effects of the methyl groups. In a related reaction using sulfuric acid, the 4- and 2-isomers are the major products, with minimal formation of the 5-isomer.[2]
-
Solution: Careful control of the reaction temperature can help to maximize the formation of the desired isomer. Purification techniques such as recrystallization or fractional distillation are necessary to separate the isomers.
-
-
Diaryl Sulfone Formation: A common side reaction in Friedel-Crafts sulfonylation is the further reaction of the initially formed sulfonyl chloride with another molecule of m-xylene to produce a diaryl sulfone.
-
Solution: Using an excess of the sulfonylating agent (chlorosulfonic acid) can help to minimize this side reaction. The diaryl sulfone is typically less soluble than the sulfonyl chloride and can often be removed by filtration or recrystallization.
-
-
2,4-Dimethylbenzenesulfonic Acid: This impurity arises from the hydrolysis of the sulfonyl chloride product during workup.
-
Solution: As mentioned for low yield, a rapid and cold aqueous workup is crucial. Washing the organic layer with cold water during extraction can help remove this water-soluble impurity.
-
Detailed Experimental Protocols
Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Anhydrous potassium sulfate (optional, as a drying agent)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add m-xylene (e.g., 2.65 kg).[6][9] If desired, add a small amount of anhydrous potassium sulfate (e.g., 0.05 kg).[6][9] Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (e.g., 3.25 kg) dropwise from the dropping funnel while maintaining the internal temperature between 0-10 °C.[6][9] The addition should be done over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20 °C) for a specified time (e.g., 0.5 - 5 hours) to ensure the reaction goes to completion.[6][9]
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[6][9] This step should be performed in a fume hood as HCl gas will be evolved. The temperature should be maintained below 15 °C.[6][9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (caution: effervescence), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,4-dimethylbenzenesulfonyl chloride can be purified by either vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes). Recrystallization is often preferred for removing isomeric impurities, while distillation can be effective for separating from less volatile byproducts like sulfones.[5][10]
Visualized Workflows and Logic
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts sulfonylation.
Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
Isomer Formation
Caption: Regioselectivity in the sulfonylation of m-xylene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rcet.org.in [rcet.org.in]
- 6. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. The evolution of purification [gea.com]
- 9. A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science.uct.ac.za [science.uct.ac.za]
common side products in the synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound via Friedel-Crafts sulfonylation of m-xylene can lead to several side products. The most common impurities are isomeric and polysulfonated derivatives of the target molecule.
Q2: Can you provide more detail on the specific isomeric impurities?
A2: Yes. Given that m-xylene is the starting material, the primary isomeric impurity is typically 2,6-Dimethyl-1-(methylsulfonyl)benzene . This arises from the electrophilic substitution occurring at the ortho position to both methyl groups. Another potential, though less common due to steric hindrance, is the 3,5-Dimethyl-1-(methylsulfonyl)benzene isomer. The formation of various isomers is a known outcome in the sulfonation of xylenes.
Q3: What causes the formation of polysulfonated side products?
A3: Polysulfonated side products, such as 2,4-Dimethyl-1,3-bis(methylsulfonyl)benzene or other disulfonated isomers, are formed when the reaction conditions are too harsh (e.g., high temperature, high concentration of the sulfonating agent). This leads to a second sulfonylation reaction on the already substituted benzene ring. A patent related to the synthesis of similar compounds explicitly mentions the suppression of "more sulfonated bodies" as a key process optimization.[1]
Q4: Is the formation of diaryl sulfones a concern in this synthesis?
A4: Yes, the formation of diaryl sulfones is a potential side reaction. In this case, the side product would be a bis(2,4-dimethylphenyl) sulfone . This occurs when the initially formed 2,4-dimethylbenzenesulfonyl chloride reacts with another molecule of m-xylene. Controlling the stoichiometry and reaction temperature can minimize the formation of this type of impurity. The suppression of such sulfone isomers is a noted objective in related synthetic procedures.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Presence of significant amounts of isomeric impurities (e.g., 2,6-isomer) in the final product. | Reaction temperature may be too high, leading to less selective substitution. The choice of catalyst can also influence isomer distribution. | - Maintain a low reaction temperature, typically between 0-10°C, during the addition of the sulfonating agent.- Experiment with different Lewis acid catalysts or consider solid acid catalysts, which have been shown to improve regioselectivity in similar reactions.[2] |
| High levels of polysulfonated byproducts detected. | - Excess of the sulfonating agent (e.g., methanesulfonyl chloride or chlorosulfonic acid).- Reaction temperature is too high or the reaction time is too long. | - Use a stoichiometric amount or a slight excess of the sulfonating agent.- Maintain a low reaction temperature and monitor the reaction progress closely to avoid extended reaction times after the starting material is consumed. |
| Formation of diaryl sulfone impurities. | High reaction temperature and/or an excess of m-xylene relative to the sulfonating agent in the presence of the catalyst. | - Control the reaction temperature carefully.- Ensure proper stoichiometry. Adding the m-xylene to the sulfonating agent/catalyst mixture (inverse addition) may help in some cases. |
| Low yield of the desired this compound. | - Incomplete reaction.- Side reactions consuming the starting materials.- Inefficient work-up and purification. | - Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Optimize reaction conditions (temperature, catalyst, solvent) to minimize side product formation.- Ensure efficient extraction and consider chromatographic purification to isolate the desired product. |
Summary of Potential Side Products
| Side Product | Chemical Name | Reason for Formation |
| Isomeric Impurity | 2,6-Dimethyl-1-(methylsulfonyl)benzene | Electrophilic attack at the C-6 position of m-xylene. |
| Isomeric Impurity | 3,5-Dimethyl-1-(methylsulfonyl)benzene | Electrophilic attack at the C-5 position of m-xylene (less common). |
| Polysulfonated Product | 2,4-Dimethyl-1,3-bis(methylsulfonyl)benzene | Second sulfonylation of the product. |
| Diaryl Sulfone | bis(2,4-dimethylphenyl) sulfone | Reaction of 2,4-dimethylbenzenesulfonyl intermediate with another molecule of m-xylene. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Friedel-Crafts sulfonylation of m-xylene.
Materials:
-
m-Xylene
-
Methanesulfonyl chloride (or Chlorosulfonic acid followed by methylation)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Formation of the Electrophile: Slowly add methanesulfonyl chloride (1.0 eq) to the stirred suspension while maintaining the temperature at 0°C.
-
Addition of m-Xylene: To this mixture, add m-xylene (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the this compound.
Logical Pathway of Product and Side Product Formation
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 2,4-Dimethyl-1-(methylsulfonyl)benzene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethyl-1-(methylsulfonyl)benzene by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the recrystallization of this compound.
Problem: The compound does not dissolve in the solvent.
-
Is the solvent being heated? The solubility of this compound is expected to be significantly higher in a hot solvent compared to a cold solvent. Ensure the solvent is heated to its boiling point.
-
Is there enough solvent? While using the minimum amount of solvent is ideal for maximizing yield, an insufficient amount will prevent the compound from dissolving completely. Add small portions of hot solvent until the solid dissolves.
-
Is the chosen solvent appropriate? Based on the purification of structurally similar compounds, such as N-aryl-2,4-dimethylbenzenesulfonamides, an ethanol/water mixture is a promising solvent system.[1][2][3][4] If using a single solvent like pure ethanol, and the compound remains insoluble, a mixed solvent system may be required.
Problem: No crystals form upon cooling.
-
Is the solution supersaturated? If too much solvent was added, the solution may not be saturated enough for crystals to form. The solution can be concentrated by boiling off some of the solvent.
-
Has enough cooling time been allowed? Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Is seeding necessary? If the solution is supersaturated but no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of the pure compound.
Problem: The compound "oils out" instead of crystallizing.
-
What is "oiling out"? This occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This is more common when the melting point of the solute is lower than the boiling point of the solvent.
-
How can this be resolved?
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble (e.g., more ethanol if using an ethanol/water mixture) to lower the saturation point.
-
Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.
-
Problem: The recovered crystals are discolored or appear impure.
-
Were insoluble impurities present? If the hot solution was not clear before cooling, insoluble impurities may have been trapped in the crystals. A hot filtration step is necessary to remove them.
-
Did the crystals form too quickly? Rapid crystal formation can trap impurities from the mother liquor. Slower cooling will result in purer crystals.
-
Is a second recrystallization needed? For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization step can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?
The ideal solvent ratio is typically determined empirically. A general procedure is to dissolve the solute in the "good" solvent (e.g., ethanol) at its boiling point. Then, the "poor" solvent (e.g., water) is added dropwise at the boiling point until a persistent cloudiness is observed. A few drops of the "good" solvent are then added to make the solution clear again. This solution is then allowed to cool.
Q3: What is the expected yield for this recrystallization?
The yield will depend on several factors, including the purity of the starting material and the precise recrystallization technique used. A well-executed recrystallization will balance high purity with an acceptable yield. It is important to avoid using an excessive amount of solvent, as this is a common cause of low yields.
Q4: How can I confirm the purity of my recrystallized product?
The purity of the recrystallized this compound can be assessed by techniques such as melting point determination (a sharp melting point close to the literature value indicates high purity), Thin Layer Chromatography (TLC), and spectroscopic methods like NMR or IR.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar compounds.[1][2][3][4] Researchers should optimize the solvent volumes based on their specific experimental observations.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.
Data Presentation
Since specific quantitative data for the solubility of this compound was not found, the following table is provided as a template for researchers to record their own experimental data for solvent screening.
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., Oiled out, Crystal Quality) |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| Acetone | ||||
| Toluene |
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethyl-1-(methylsulfonyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1-(methylsulfonyl)benzene. The information is designed to address common challenges encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities arise from the Friedel-Crafts sulfonylation of m-xylene with methanesulfonyl chloride. These can be categorized as:
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Isomeric Impurities: Due to the directing effects of the two methyl groups on the m-xylene ring, other isomers are often formed.
-
Unreacted Starting Materials: Residual m-xylene and methanesulfonyl chloride may be present.
-
Reagent Residues: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and solvents can remain.
-
Polysulfonylated Products: A second methylsulfonyl group may be introduced onto the aromatic ring under harsh reaction conditions.
-
Side-Reaction Products: Chlorination of the aromatic ring can occur as a competing reaction.
Q2: My final product is an oil and will not solidify. What could be the issue?
A2: The presence of significant amounts of impurities, particularly isomeric byproducts and residual solvents, can lower the melting point of the final product, causing it to appear as an oil. It is also possible that the desired product has not been successfully synthesized in high yield. We recommend analyzing a small sample of the crude oil by TLC, GC-MS, or ¹H NMR to assess its composition before attempting purification.
Q3: How can I remove the aluminum chloride catalyst after the reaction?
A3: The aluminum chloride catalyst is typically removed by quenching the reaction mixture with ice-cold water or dilute hydrochloric acid. The catalyst will be partitioned into the aqueous layer during an aqueous workup. It is crucial to perform this step carefully in a well-ventilated fume hood, as the reaction can be exothermic and may release HCl gas.
Q4: What are the best analytical techniques to assess the purity of my this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to separate and quantify isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials. The mass fragmentation patterns can also help differentiate between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and allowing for the identification and quantification of isomeric impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting material (m-xylene) is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Deactivation of the catalyst | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst. |
| Sub-optimal reaction temperature | The Friedel-Crafts reaction is temperature-sensitive. Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. |
| Loss of product during workup | Minimize the number of transfer steps. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. |
Problem 2: Presence of Isomeric Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Non-selective reaction conditions | The formation of isomers is inherent to the Friedel-Crafts sulfonylation of m-xylene. Purification is necessary to isolate the desired 2,4-isomer. |
| Ineffective purification | A single purification step may not be sufficient. Consider sequential purification methods, such as recrystallization followed by column chromatography. |
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Specific Examples | Reason for Presence | Recommended Analytical Method |
| Isomeric Byproducts | 2,6-Dimethyl-1-(methylsulfonyl)benzene, 3,5-Dimethyl-1-(methylsulfonyl)benzene | Friedel-Crafts reaction on m-xylene | HPLC, GC-MS, ¹H & ¹³C NMR |
| Starting Materials | m-Xylene, Methanesulfonyl chloride | Incomplete reaction | GC-MS, ¹H NMR |
| Reagents/Solvents | Aluminum chloride, Dichloromethane, Nitrobenzene | Remnants from synthesis and workup | GC-MS (for solvents), ICP-MS (for metals) |
| Polysulfonylation | Dimethyl-bis(methylsulfonyl)benzene isomers | Harsh reaction conditions (high temp/long time) | HPLC, MS, ¹H & ¹³C NMR |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound using a two-solvent system. The choice of solvents will depend on the specific impurity profile of the crude product.
-
Solvent Selection:
-
Choose a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, ethyl acetate).
-
Choose a "poor" solvent in which the compound is insoluble or sparingly soluble even when hot (e.g., water, hexanes). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Table 2: Suggested Solvent Systems for Recrystallization
| "Good" Solvent | "Poor" Solvent | Notes |
| Ethanol | Water | A common and effective system for moderately polar compounds. |
| Isopropyl Alcohol | Water | Similar to ethanol/water, may offer different solubility characteristics. |
| Ethyl Acetate | Hexanes | Suitable for less polar impurities. |
| Acetone | Hexanes | Another option for removing non-polar impurities. |
Protocol 2: Purity Analysis by HPLC
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its isomers.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for determining the appropriate purification strategy based on initial crude product analysis.
Technical Support Center: Optimizing Synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the Friedel-Crafts sulfonylation of m-xylene. The resulting 2,4-dimethylbenzenesulfonyl chloride is then reduced to its corresponding sodium sulfinate salt. The final step involves the methylation of this intermediate to yield the desired product. Careful control of reaction parameters at each stage is crucial for maximizing the overall yield and purity.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Step 1: Friedel-Crafts Sulfonylation of m-Xylene
Q1: The yield of 2,4-dimethylbenzenesulfonyl chloride is low. What are the likely causes?
A1: Low yields in this step are often attributed to suboptimal reaction conditions or the presence of impurities.
-
Moisture: Chlorosulfonic acid is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent deactivation of the sulfonating agent.
-
Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too high can lead to the formation of sulfone by-products and other isomers. Conversely, temperatures that are too low may result in an incomplete reaction.[1]
-
Addition Rate of Chlorosulfonic Acid: A slow, dropwise addition of chlorosulfonic acid to m-xylene is crucial. A rapid addition can cause a sudden increase in temperature, promoting side reactions.
-
Stoichiometry: An excess of chlorosulfonic acid is typically used to drive the reaction to completion. However, a large excess can lead to the formation of disulfonated products.
Q2: I am observing the formation of a significant amount of isomeric by-products. How can I improve the regioselectivity?
A2: The formation of isomers, such as 2,6-dimethylbenzenesulfonyl chloride, is a common challenge.
-
Temperature Control: Lowering the reaction temperature can favor the formation of the desired 2,4-isomer. The reaction is typically carried out in an ice bath to maintain a low temperature.[1]
-
Catalyst: While this reaction is often performed without a separate catalyst, the use of certain additives can influence selectivity. However, for this specific transformation, temperature control is the primary method for controlling isomer formation.
Q3: The work-up procedure is difficult, and I'm getting a dark-colored product. What can I do?
A3: The work-up involves quenching the reaction mixture with ice, which can be hazardous if not done carefully. Discoloration is often due to the formation of polymeric or oxidized by-products.
-
Quenching: The reaction mixture should be poured slowly onto a large excess of crushed ice with vigorous stirring to dissipate the heat of reaction.
-
Purification: If the crude product is dark, it can be purified by washing the organic extract with a dilute solution of sodium bisulfite to remove some colored impurities. Recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, is also an effective purification method.
Step 2: Reduction of 2,4-Dimethylbenzenesulfonyl Chloride
Q1: The reduction to the sodium sulfinate is incomplete. What could be the problem?
A1: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.
-
Reducing Agent: Sodium sulfite is a common and effective reducing agent for this transformation. Ensure that the sodium sulfite is of good quality and used in a sufficient molar excess.
-
pH Control: The reaction should be maintained at a slightly alkaline pH. This is often achieved by the simultaneous addition of a base, such as sodium hydroxide solution, during the addition of the sulfonyl chloride.[2]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of around 55-60°C is often employed.[2]
Q2: My isolated sodium 2,4-dimethylbenzenesulfinate is wet and difficult to handle. How can I improve its isolation?
A2: Sodium sulfinates are often hygroscopic.
-
Washing: After filtration, wash the product with a minimal amount of cold water or a saturated sodium chloride solution to remove inorganic by-products without dissolving a significant amount of the product.
-
Drying: Dry the product thoroughly under vacuum at a slightly elevated temperature to remove residual water.
Step 3: Methylation of Sodium 2,4-Dimethylbenzenesulfinate
Q1: The methylation reaction is not proceeding to completion, and I have a low yield of the final product.
A1: Low yields in the methylation step can be caused by the choice of methylating agent, reaction conditions, or the quality of the starting sulfinate.
-
Methylating Agent: Dimethyl sulfate is a highly effective methylating agent for this reaction.[3][4] Methyl iodide can also be used. Ensure the methylating agent is fresh and not decomposed.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the sodium sulfinate salt and facilitate the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time and temperature.
-
Anhydrous Conditions: Ensure that the sodium 2,4-dimethylbenzenesulfinate is completely dry before use, as any residual water can react with the methylating agent.
Q2: I am observing the formation of by-products in the methylation step. What are they and how can I avoid them?
A2: A potential side reaction is O-methylation, leading to the formation of the corresponding sulfinate ester, although S-methylation is generally favored.
-
Reaction Conditions: The choice of solvent and temperature can influence the ratio of S- to O-methylation. Using a polar aprotic solvent generally favors S-alkylation.
-
Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to remove any unreacted starting materials or by-products.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
-
To a flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, add m-xylene.
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid (typically in a molar ratio of 1.2 to 1.5 equivalents relative to m-xylene) dropwise to the stirred m-xylene, maintaining the reaction temperature between 15-20°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 30 minutes.[1]
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4-dimethylbenzenesulfonyl chloride.
Step 2: Synthesis of Sodium 2,4-Dimethylbenzenesulfinate
-
In a reaction flask, dissolve sodium sulfite in water.
-
In a separate flask, dissolve the crude 2,4-dimethylbenzenesulfonyl chloride from Step 1 in a suitable organic solvent like dichloromethane.[2]
-
Heat the sodium sulfite solution to approximately 55-60°C.[2]
-
Simultaneously add the 2,4-dimethylbenzenesulfonyl chloride solution and a 10% sodium hydroxide solution dropwise to the heated sodium sulfite solution, maintaining the pH of the reaction mixture around 8.[2]
-
After the addition is complete, continue to stir the mixture at an elevated temperature (e.g., 85°C) for about 1-1.5 hours.[2]
-
Cool the reaction mixture in an ice bath to precipitate the sodium 2,4-dimethylbenzenesulfinate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Step 3: Synthesis of this compound
-
In a dry flask under an inert atmosphere, dissolve the dried sodium 2,4-dimethylbenzenesulfinate from Step 2 in a polar aprotic solvent such as DMF.
-
Add dimethyl sulfate (typically 1.1 to 1.2 equivalents) dropwise to the solution at room temperature.[3][4]
-
Heat the reaction mixture (e.g., to 90°C) and monitor its progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation: Optimizing Reaction Yield
The following table summarizes key parameters that can be adjusted to optimize the yield at each step of the synthesis. The provided yield ranges are based on literature and typical experimental outcomes.
| Step | Parameter | Condition | Expected Yield Range (%) | Notes |
| 1. Sulfonylation | Temperature | 0-5 °C | 85-95 | Lower temperatures favor the desired 2,4-isomer and minimize sulfone formation. |
| 15-20 °C | 80-90 | A common operating range providing good yields.[1] | ||
| > 30 °C | < 70 | Increased formation of isomers and sulfone by-products. | ||
| Molar Ratio (Chlorosulfonic Acid:m-Xylene) | 1.2 : 1 | 80-85 | Sufficient for good conversion. | |
| 1.5 : 1 | 85-95 | Often used to ensure complete reaction of m-xylene.[1] | ||
| > 2 : 1 | Variable | Risk of disulfonation increases. | ||
| 2. Reduction | pH | 7-8 | 85-95 | Slightly alkaline conditions are optimal for the reduction.[2] |
| > 9 | < 80 | Increased hydrolysis of the sulfonyl chloride may occur. | ||
| Temperature | 55-60 °C | 85-90 | Good reaction rate with minimal side reactions.[2] | |
| Room Temperature | Low | The reaction is slow at lower temperatures. | ||
| 3. Methylation | Methylating Agent | Dimethyl Sulfate | 90-98 | Highly efficient and commonly used.[4] |
| Methyl Iodide | 85-95 | Also effective, but may be more expensive. | ||
| Solvent | DMF | 90-98 | A good polar aprotic solvent for this reaction. | |
| DMSO | 90-98 | Another suitable polar aprotic solvent. | ||
| Temperature | Room Temperature | Moderate | Reaction may be slow. | |
| 80-100 °C | 90-98 | Heating generally accelerates the reaction to completion.[4] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low overall yield in the synthesis.
References
- 1. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]
- 2. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis of sulfonamides and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in sulfonylation reactions and what causes them?
A1: The most frequently encountered byproducts in sulfonylation reactions include di-sulfonylated products, sulfonic acids, sulfonate esters, and sulfones. Each is caused by specific reaction conditions or contaminants.
| Byproduct | Common Cause(s) |
| Di-sulfonylation Product | Occurs with primary amines. Caused by excess sulfonyl chloride, high temperatures, or an inappropriate base that deprotonates the mono-sulfonamide, allowing a second reaction.[1][2][3] |
| Sulfonic Acid | Results from the hydrolysis of the sulfonyl chloride reagent by water present in the reaction mixture.[3] Sulfonyl chlorides are highly moisture-sensitive.[1][4] |
| Sulfonate Ester | Forms when the sulfonyl chloride reacts with an alcohol, which may be present as a solvent or an impurity.[3][5] |
| Sulfone | Typically forms during the sulfonation of aromatic hydrocarbons, where the desired sulfonic acid or an intermediate reacts further with another aromatic molecule. |
Q2: How does the choice of base impact byproduct formation?
A2: The base is crucial as it neutralizes the HCl generated during the reaction.[3] However, its strength and steric properties can influence side reactions. A strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide formed from a primary amine, facilitating a second sulfonylation to yield the di-sulfonylated byproduct.[2] Weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are less likely to cause this deprotonation, thus favoring mono-sulfonylation.[2]
Q3: What is the ideal temperature for a sulfonylation reaction?
A3: Generally, lower temperatures are preferred to enhance selectivity and minimize byproduct formation.[1] Many procedures recommend starting the reaction at 0 °C (ice bath) and allowing it to slowly warm to room temperature.[1][2] High reaction temperatures can increase the rate of undesirable side reactions, particularly the di-sulfonylation of primary amines.[1][3]
Q4: Can the solvent choice affect the reaction outcome?
A4: Yes, the solvent is a critical parameter. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the hydrolysis of the sulfonyl chloride.[3] The use of protic solvents like alcohols should be avoided as they can react with the sulfonyl chloride to form sulfonate ester byproducts.[3][5] The solvent also affects the solubility of reagents, which can influence reaction kinetics.[2]
Troubleshooting Guides
Issue 1: High Percentage of Di-Sulfonylated Product
This is a common issue when reacting primary amines, where the amine is sulfonated twice.[2]
Logical Troubleshooting Workflow
Competing Reaction Pathways
The key to preventing di-sulfonylation is to suppress the formation and subsequent reaction of the sulfonamide anion intermediate.[2]
Issue 2: Significant Amount of Sulfonic Acid Byproduct
This indicates the presence of water, which hydrolyzes the sulfonyl chloride starting material.[3]
-
Cause : Water in the reaction mixture.[3] This can come from wet solvents, glassware, or the reagents themselves.
-
Solution :
-
Ensure Anhydrous Conditions : Use anhydrous solvents and thoroughly dry all glassware in an oven before use.[3]
-
Inert Atmosphere : Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[3]
-
Check Reagents : Use a fresh bottle of sulfonyl chloride or purify the existing one if it is old.[1] Ensure the amine and base are also dry.
-
Issue 3: Formation of an Unidentified Byproduct
Unforeseen byproducts can arise from side reactions with other functional groups in your starting material or from reagent degradation.
-
Protecting Groups : If your starting material contains other reactive functional groups, such as hydroxyls (-OH) or other amines, consider protecting them before the sulfonylation step.[1]
-
Reagent Quality : Degraded sulfonyl chloride can lead to multiple unidentified byproducts.[1] Ensure the reagent is fresh and stored under appropriate conditions.
-
Harsh Conditions : If the reaction conditions are too harsh (e.g., high temperature, very strong base), it may promote decomposition or side reactions.[1] Try using milder conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sulfonylation of a Primary Amine
This protocol is optimized to minimize di-sulfonylation.[2]
-
Preparation : Under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 equivalents) and a suitable solvent (e.g., anhydrous DCM, 10 mL/mmol of amine) to an oven-dried flask equipped with a magnetic stir bar.
-
Add Base : Add a weak or sterically hindered base, such as pyridine (1.5 equivalents).
-
Cooling : Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition : Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction : Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[3]
-
Workup : See Protocol 2 for a standard workup procedure.
Protocol 2: Standard Aqueous Workup and Purification
This procedure is designed to remove excess reagents and inorganic salts.[3]
-
Quench : Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction : If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing : Combine the organic layers and wash sequentially with:
-
1M HCl (to remove excess amine and base)
-
Saturated aqueous NaHCO₃ (to remove residual acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3]
General Experimental Workflow
References
Technical Support Center: Synthesis of Unsymmetrical Aryl Sulfones
Welcome to the Technical Support Center for the synthesis of unsymmetrical aryl sulfones. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my cross-coupling reaction to form an unsymmetrical aryl sulfone. What are the common causes?
Low yields in cross-coupling reactions for this synthesis can often be attributed to several factors:
-
Catalyst Inactivity: The palladium or copper catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For Suzuki-Miyaura couplings, sterically hindered and electron-rich phosphine ligands like Xantphos or SPhos can be critical for success, especially with challenging substrates.[1][2] The choice of ligand may require screening for optimal results with novel substrates.
-
Base Selection: The strength and solubility of the base are critical. For instance, in Suzuki-Miyaura reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice can be solvent-dependent, with Cs₂CO₃ often being preferred in polar aprotic solvents.[3][4]
-
Reaction Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Purity of Reactants: Impurities in your starting materials (aryl halides, boronic acids, sulfonyl chlorides, etc.) can interfere with the catalyst and reduce yields. Ensure your reactants are pure before starting the reaction.
Q2: My Friedel-Crafts sulfonylation is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
Achieving high regioselectivity in Friedel-Crafts sulfonylation can be challenging due to the electronic and steric effects of the substituents on the aromatic ring.[5]
-
Steric Hindrance: Bulky substituents on either the arene or the sulfonylating agent will favor substitution at the less sterically hindered position, which is often the para position.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the formation of the para isomer.
-
Catalyst Choice: While traditional Lewis acids like AlCl₃ are commonly used, employing solid acid catalysts like zeolites or Fe³⁺-montmorillonite can sometimes offer improved para-selectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product.
Q3: I am struggling with the purification of my final unsymmetrical aryl sulfone product. What strategies can I use?
Aryl sulfones are often polar, crystalline solids, which can present purification challenges.
-
Recrystallization: This is often the most effective method for purifying solid aryl sulfones. A solvent screen is recommended to find a suitable solvent system where the sulfone is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. Due to the polarity of sulfones, a more polar eluent system (e.g., ethyl acetate/hexanes with a higher proportion of ethyl acetate, or even dichloromethane/methanol) may be necessary.[6]
-
Tailing Reduction: If you observe tailing of your polar compound on the silica gel column, you can add a small amount of a polar modifier like methanol to your eluent or use a different stationary phase like alumina, especially for basic compounds.[6]
-
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective technique.
Q4: What are the common side reactions in the synthesis of unsymmetrical aryl sulfones?
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials (e.g., the boronic acid in a Suzuki-Miyaura reaction) can occur, leading to symmetrical diaryl or disulfide byproducts.[7]
-
Reduction of the Sulfonyl Group: In some palladium-catalyzed reactions, the sulfonyl chloride can be reduced to the corresponding sulfenyl chloride, which can then couple with the boronic acid to form a diaryl sulfide.[7]
-
Over-oxidation: During the oxidation of unsymmetrical sulfides to sulfones, it is possible to form sulfoxide intermediates. If the reaction is not allowed to go to completion, you may have a mixture of sulfoxide and sulfone. Conversely, harsh oxidation conditions can sometimes lead to undesired side reactions on other functional groups.[8]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).2. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).3. Degas the solvent prior to use. |
| Inappropriate Ligand | 1. If using a pre-catalyst, ensure the correct ligand is used. For challenging couplings, consider bulky, electron-rich ligands like SPhos or XPhos.[9]2. Screen a variety of phosphine ligands to find the optimal one for your specific substrates. |
| Incorrect Base | 1. Switch to a different base. Cs₂CO₃ is often more effective than K₂CO₃, especially in polar aprotic solvents.[3]2. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.2. Be aware that temperatures that are too high can lead to catalyst decomposition. |
| Homocoupling of Boronic Acid | 1. Use a 1:1 stoichiometry of the aryl boronic acid and arylsulfonyl chloride.2. Add the boronic acid slowly to the reaction mixture. |
Issue 2: Incomplete Oxidation of Unsymmetrical Sulfide to Sulfone
| Possible Cause | Troubleshooting Steps |
| Insufficient Oxidant | 1. Increase the equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Typically, at least 2 equivalents are needed for the full oxidation to the sulfone.[8][10]2. Note that the purity of commercial m-CPBA can be around 70-75%, so you may need to use a larger excess.[8] |
| Low Reaction Temperature | 1. Allow the reaction to warm to room temperature or gently heat it, while monitoring for the disappearance of the sulfoxide intermediate by TLC.2. Prolong the reaction time at a lower temperature. |
| Poor Solubility | 1. Choose a solvent in which both the sulfide and the oxidant are soluble. Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations.[8] |
| Steric Hindrance | 1. For sterically hindered sulfides, a stronger oxidizing agent or longer reaction times at elevated temperatures may be necessary. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Coupling of an Aryl Boronic Acid with an Arylsulfonyl Chloride[11]
This protocol describes a general procedure for the synthesis of unsymmetrical diaryl sulfones.
Materials:
-
Aryl boronic acid (1.2 mmol)
-
Arylsulfonyl chloride (1.0 mmol)
-
Palladium(II) chloride (PdCl₂) (0.016 mmol, 1.6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl boronic acid, arylsulfonyl chloride, PdCl₂, and K₂CO₃.
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for the appropriate time (typically 2-6 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).
Quantitative Data Example:
| Aryl Boronic Acid | Arylsulfonyl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | p-Toluenesulfonyl chloride | 1.6 | K₂CO₃ | THF | 25 | 2 | 95 |
| 4-Methoxyphenylboronic acid | Benzenesulfonyl chloride | 1.6 | K₂CO₃ | THF | 25 | 3 | 92 |
| 3-Chlorophenylboronic acid | 4-Fluorobenzenesulfonyl chloride | 1.6 | K₂CO₃ | THF | 25 | 4 | 88 |
Protocol 2: Oxidation of an Unsymmetrical Diaryl Sulfide to a Sulfone using m-CPBA[8][10]
This protocol provides a method for the oxidation of a sulfide to the corresponding sulfone.
Materials:
-
Unsymmetrical diaryl sulfide (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (~75% purity, 2.2 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the unsymmetrical diaryl sulfide in DCM in a round-bottom flask.
-
Add the m-CPBA portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the disappearance of the starting material and the sulfoxide intermediate by TLC.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude sulfone can be purified by recrystallization or column chromatography.
Quantitative Data Example:
| Sulfide Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyl p-tolyl sulfide | m-CPBA (2.2) | DCM | 25 | 1.5 | >95 |
| 4-Chlorophenyl methyl sulfide | m-CPBA (2.2) | DCM | 25 | 2 | 92 |
| 2-Naphthyl phenyl sulfide | m-CPBA (2.5) | Chloroform | 25 | 3 | 90 |
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Improving Regioselectivity in the Sulfonylation of Xylenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of xylenes. Our aim is to help you overcome common challenges and improve the regioselectivity of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the sulfonylation of o-, m-, and p-xylene.
| Problem ID | Question | Possible Causes & Solutions |
| TS-XS-001 | Low Conversion of Xylene: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. | 1. Insufficiently Strong Sulfonating Agent: For less reactive xylenes or under milder conditions, concentrated sulfuric acid may not be sufficient. Consider using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃) and is a more potent electrophile.[1][2] 2. Water in the Reaction Mixture: The presence of water can dilute the sulfuric acid, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible. The sulfonation reaction itself produces water, which can slow down the reaction over time.[3][4] To drive the equilibrium, consider adding a dehydrating agent like thionyl chloride.[2] 3. Low Reaction Temperature: Sulfonylation often requires elevated temperatures to proceed at a reasonable rate. If you are working at room temperature, consider carefully increasing the reaction temperature. For example, the sulfonation of p-xylene is often carried out by heating the mixture.[5][6] |
| TS-XS-002 | Unexpected Isomer Distribution: I am obtaining a different ratio of sulfonic acid isomers than predicted. | 1. Kinetic vs. Thermodynamic Control: The regioselectivity of xylene sulfonylation is highly dependent on reaction conditions, which can favor either the kinetic or thermodynamic product. Lower temperatures and shorter reaction times tend to favor the kinetically controlled product, which is formed fastest, often at the sterically less hindered position. Higher temperatures and longer reaction times allow for equilibrium to be established, favoring the more stable thermodynamic product.[7] For instance, in the sulfonation of naphthalene, a related aromatic hydrocarbon, the alpha-sulfonic acid (kinetic product) is favored at lower temperatures, while the beta-sulfonic acid (thermodynamic product) predominates at higher temperatures. 2. Nature of the Sulfonating Agent: The active electrophile in sulfuric acid can vary with concentration. In concentrated sulfuric acid, the electrophile is thought to be H₃SO₄⁺, while in fuming sulfuric acid (oleum), the more reactive and bulkier H₂S₂O₇ is the dominant sulfonating species. These different electrophiles can exhibit different steric requirements, leading to altered isomer ratios.[7] 3. Steric Hindrance: The methyl groups on the xylene ring exert significant steric hindrance, influencing the position of sulfonation. Attack at positions ortho to a methyl group is generally disfavored compared to para positions. The bulkiness of the sulfonating agent will also play a role; a larger electrophile will be more sensitive to steric hindrance. |
| TS-XS-003 | Formation of Disulfonated Products: I am observing the formation of significant amounts of disulfonic acids. | 1. Reaction Conditions are Too Harsh: The use of highly concentrated fuming sulfuric acid, high temperatures, or prolonged reaction times can lead to the introduction of a second sulfonic acid group onto the ring. To minimize disulfonation, use milder conditions, such as a lower concentration of sulfuric acid, a lower reaction temperature, or a shorter reaction time. 2. Molar Ratio of Reagents: Using a large excess of the sulfonating agent will increase the likelihood of disulfonation. Carefully control the stoichiometry of the reaction, aiming for a slight excess of the sulfonating agent for monosulfonation. |
| TS-XS-004 | Product Isolation Difficulties: I am having trouble isolating my xylenesulfonic acid product from the reaction mixture. | 1. Product is Highly Soluble in the Reaction Medium: Xylenesulfonic acids are often soluble in the acidic reaction mixture. A common technique for isolation is to quench the reaction by carefully pouring the mixture onto ice. This dilutes the sulfuric acid and often causes the sulfonic acid to precipitate. 2. Salting Out: The sodium salt of the xylenesulfonic acid is often less soluble in aqueous solutions than the acid itself. After quenching the reaction, neutralizing the solution with a sodium salt, such as sodium chloride or sodium hydroxide, can facilitate the precipitation of the sodium xylenesulfonate.[1][8] 3. Emulsion Formation: During workup, an emulsion may form, making separation difficult. Try adding a saturated brine solution to help break the emulsion. |
| TS-XS-005 | Presence of By-products (e.g., Sulfones): My product is contaminated with diaryl sulfones. | 1. High Reaction Temperatures: The formation of sulfones is a common side reaction in sulfonation, and its rate increases with temperature. If sulfone formation is a significant issue, try running the reaction at a lower temperature.[9][10] For the production of high-purity m-xylene-4-sulfonic acid, it is recommended to keep the reaction temperature below 80°C to minimize sulfone formation.[9] 2. Highly Concentrated Sulfonating Agent: The use of very strong fuming sulfuric acid can also promote sulfone formation. Consider using a slightly less concentrated acid if sulfones are a major by-product.[10] |
Frequently Asked Questions (FAQs)
Q1: How do the electronic effects of the methyl groups in xylene influence regioselectivity in sulfonylation?
A1: The methyl groups are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They direct incoming electrophiles to the ortho and para positions relative to themselves. In xylenes, the directing effects of the two methyl groups are additive, meaning they reinforce each other to activate specific positions on the ring.
Q2: What is the typical isomer distribution I can expect for the sulfonylation of o-xylene and m-xylene?
A2: The isomer distribution is highly dependent on the reaction conditions, particularly the concentration of sulfuric acid, which determines the nature of the sulfonating agent. Below is a summary of reported isomer distributions at 25.0°C.[7]
Sulfonylation of o-Xylene
| Sulfonating Agent | 3-o-xylenesulfonic acid (%) | 4-o-xylenesulfonic acid (%) |
| H₂S₂O₇ (in fuming H₂SO₄) | 45.1 ± 0.4 | 54.9 ± 0.4 |
| H₃SO₄⁺ (in conc. H₂SO₄) | 6.5 ± 0.9 | 93.5 ± 0.9 |
Sulfonylation of m-Xylene
| Sulfonating Agent | 2-m-xylenesulfonic acid (%) | 4-m-xylenesulfonic acid (%) | 5-m-xylenesulfonic acid (%) |
| H₂S₂O₇ (in fuming H₂SO₄) | 14.5 ± 0.6 | 84.3 ± 0.6 | 1.2 ± 0.2 |
| H₃SO₄⁺ (in conc. H₂SO₄) | 0.5 ± 0.2 | 98.9 ± 0.4 | 0.6 ± 0.2 |
Q3: How can I purify the resulting xylenesulfonic acid isomers?
A3: The separation of xylenesulfonic acid isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Fractional Crystallization: This is a widely used method, often involving the selective crystallization of one isomer or its salt from a solution. The solubilities of the different isomers and their salts can vary with temperature and the solvent system used.[3]
-
Selective Hydrolysis: The rate of desulfonation (the reverse of sulfonation) can differ between isomers. By carefully controlling the conditions of hydrolysis (e.g., temperature, acid concentration), it is sometimes possible to selectively remove one sulfonic acid group, allowing for the separation of the corresponding xylene.[3]
-
Chromatography: While less common on a large scale, chromatographic techniques can be employed for the separation of small quantities of isomers for analytical purposes.
Q4: Is the sulfonylation of xylenes a reversible reaction?
A4: Yes, the sulfonylation of aromatic compounds, including xylenes, is a reversible reaction.[2][11][12] The forward reaction (sulfonation) is favored in concentrated sulfuric acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[2][12] This reversibility is a key aspect of understanding the influence of thermodynamic control on the product distribution.
Experimental Protocols
Protocol 1: Sulfonylation of p-Xylene with Concentrated Sulfuric Acid
This protocol is adapted from a student laboratory experiment and is suitable for the preparation of p-xylene-2-sulfonic acid.[5][6]
Materials:
-
p-Xylene (1.2 mL, 1.04 g)
-
Concentrated sulfuric acid (2 mL)
-
10 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Water bath
-
50 mL beaker
-
Ice
-
Buchner funnel and filter paper
-
Glass stopper
Procedure:
-
Set up a water bath on a stirrer-hot plate and bring the water to a boil.
-
Place a magnetic stir bar in the 10 mL round-bottomed flask.
-
Add 1.2 mL of p-xylene to the flask.
-
While swirling the flask, slowly add 2 mL of concentrated sulfuric acid dropwise using a Pasteur pipette.
-
Place the flask in the boiling water bath and stir the mixture continuously for 20-25 minutes. The reaction is complete when the xylene layer disappears, and the solution becomes a light straw color.
-
Remove the flask from the water bath and allow it to cool slightly.
-
Carefully pour the warm reaction mixture into a 50 mL beaker.
-
Caution: Add water to acid! Slowly and carefully add 1.0 mL of cold water to the beaker and then cool the beaker in an ice bath. A solid white mass should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Use a glass stopper to press the precipitate and remove any excess acid.
-
Recrystallize the crude product from a minimum amount of boiling water.
-
Filter the recrystallized product and press it between filter paper to dry.
Protocol 2: Sulfonylation of m-Xylene with Concentrated Sulfuric Acid for High Purity m-Xylene-4-sulfonic acid
This protocol is based on a continuous reaction process designed to minimize the formation of sulfone by-products.[9]
Materials:
-
m-Xylene
-
98% Sulfuric acid
-
Continuous stirred-tank reactor
-
Heating and temperature control system
Procedure:
-
Continuously feed m-xylene and 98% sulfuric acid into a stirred reactor. The molar ratio of m-xylene to sulfuric acid should be maintained between 1:1.3 and 1:1.9.
-
Maintain the reaction temperature between 70-80°C.
-
The sulfuric acid concentration within the reactor should be kept between 70-80 wt% (the remainder being water generated during the reaction).
-
The average residence time in the reactor can range from 1 to 50 hours, with a preferred range of 5 to 30 hours.
-
Continuously withdraw the reaction product from the reactor.
-
The m-xylene-4-sulfonic acid can be isolated from the product stream, for example, by crystallization upon cooling.
Visualizations
Caption: General experimental workflow for the sulfonylation of xylenes.
Caption: Key factors influencing regioselectivity in xylene sulfonylation.
References
- 1. echemi.com [echemi.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. US2848483A - Separation of xylenes - Google Patents [patents.google.com]
- 4. JPS58157760A - Preparation of m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved EXPERIMENT #1-SULFONATION OF p-XYLENE 5-6- CH CH | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. spegroup.ru [spegroup.ru]
- 9. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,4-Dimethyl-1-(methylsulfonyl)benzene
Welcome to the technical support center for 2,4-Dimethyl-1-(methylsulfonyl)benzene. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experimentation with this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Analyte | Thermal Decomposition: Exposure to excessively high temperatures during analysis (e.g., in GC inlet). Aryl sulfones can thermally decompose at temperatures above 350°C.[1][2] | - Optimize the temperature program of your analytical instrument to avoid prolonged exposure to high temperatures. - Consider using analytical techniques with lower temperature requirements, such as HPLC. |
| Chemical Degradation (pH sensitivity): The sample or solvent may be too alkaline, leading to hydrolytic degradation. | - Ensure all solvents and solutions are neutral or slightly acidic. - If working with basic reagents, minimize the reaction time and temperature. | |
| Photodegradation: Exposure to UV or strong laboratory light. | - Work in a shaded area or use amber-colored glassware for sample preparation and storage. - Store stock solutions and samples in the dark. | |
| Inconsistent or Non-Reproducible Results | Variable Sample pH: Inconsistent pH across different samples or standards. | - Use buffered solutions to maintain a consistent pH throughout the experiment. |
| Inconsistent Storage Conditions: Fluctuations in temperature or light exposure between samples. | - Maintain uniform storage conditions for all samples and standards. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Decomposition Products: Thermal or chemical degradation can lead to the formation of byproducts such as 2,4-dimethylphenol, sulfur dioxide, and various recombination products of aryl radicals. | - Analyze a heated or aged sample to identify potential degradation product peaks. - Use a lower-temperature analytical method to confirm if the peaks are due to thermal decomposition. - Employ mass spectrometry (MS) to identify the structure of the unknown peaks. |
| Reaction Fails to Proceed or Gives Low Yield | Inertness of the C-S Bond: The carbon-sulfur bond in aryl sulfones is generally strong and requires specific conditions to cleave. | - For reactions involving the cleavage of the C-S bond, ensure appropriate catalysts or reagents are used. - Increase reaction temperature and time cautiously, while monitoring for decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: Based on studies of similar acyclic aromatic sulfones, this compound is expected to be thermally stable up to temperatures of at least 350°C.[1][2] Significant decomposition, primarily through the cleavage of the aryl-sulfonyl bond to release sulfur dioxide, is likely to occur at temperatures above this range.[3][4]
Q2: What are the likely decomposition products of this compound under thermal stress?
A2: The primary thermal decomposition pathway for aryl sulfones involves the homolytic cleavage of the C-SO2 bond. This would likely lead to the formation of a 2,4-dimethylphenyl radical and a methylsulfonyl radical. The subsequent reactions of these radicals can produce a variety of products, with the most common being the release of sulfur dioxide (SO2).[3][4] Other potential products could arise from hydrogen abstraction by the aryl radical (forming m-xylene) or various radical recombination reactions.
Q3: How should I store solutions of this compound?
A3: For short-term storage, solutions should be kept in a refrigerator at 2-8°C. For long-term storage, it is advisable to store solutions frozen at -20°C or below in tightly sealed containers to prevent solvent evaporation. To minimize degradation, use amber vials or wrap containers in aluminum foil to protect from light.
Q4: Is this compound susceptible to acid or base-catalyzed degradation?
A4: While generally stable under neutral and acidic conditions, aryl sulfones can be susceptible to hydrolysis under strong alkaline (basic) conditions. The rate of degradation will depend on the pH, temperature, and solvent. It is recommended to avoid prolonged exposure to highly basic environments.
Q5: What analytical techniques are best suited for the analysis of this compound?
A5: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used. For GC analysis, care must be taken to use a temperature program that does not induce thermal decomposition. HPLC is often a milder technique and may be preferable to avoid potential thermal degradation. In both cases, coupling with a mass spectrometer (MS) is highly recommended for definitive identification.
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Onset
Objective: To determine the onset temperature of thermal decomposition for this compound using Thermogravimetric Analysis (TGA).
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Protocol 2: Analysis of Potential Photodegradation
Objective: To assess the stability of this compound under UV irradiation.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Transfer aliquots of the solution into two sets of quartz cuvettes or vials.
-
Wrap one set of cuvettes completely in aluminum foil to serve as the dark control.
-
Place both sets of cuvettes in a UV chamber with a specific wavelength (e.g., 254 nm or 365 nm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one cuvette from the irradiated set and one from the control set.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound.
-
Compare the concentration of the irradiated samples to the control samples to quantify the extent of photodegradation.
Data Presentation
Table 1: Thermal Stability of Related Aryl Sulfones
| Compound | Decomposition Onset Temperature (°C) | Major Gaseous Product | Reference |
| Diphenyl Sulfone | >500 | SO2 | [1] |
| Poly(aryl ether sulfone) | ~425 | SO2 | [3][4] |
| Acyclic Aliphatic Sulfones | >350 | SO2 | [1][2] |
| This compound (Predicted) | ~350-450 | SO2 | N/A |
Visualizations
Caption: Workflow for Determining Thermal Decomposition Onset.
Caption: Troubleshooting Logic for Inconsistent Results.
Caption: Proposed Thermal Decomposition Pathway.
References
Technical Support Center: Julia Olefination with Sterically Hindered Sulfones
Welcome to the technical support center for the Julia olefination. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the Julia olefination, particularly when using sterically hindered sulfones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Julia-Kocienski olefination is giving a low yield with a sterically hindered ketone. What are the first parameters I should investigate?
A1: Low yields in Julia-Kocienski olefinations with sterically hindered ketones are a common issue. The primary factors to investigate are the choice of sulfone, the base, and the solvent. For highly hindered systems, the reactivity of the sulfone and the accessibility of the generated carbanion are critical.
-
Sulfone Choice: Contrary to trends with less hindered substrates, benzothiazol-2-yl (BT) sulfones have shown superior efficiency and diastereoselectivity compared to 1-phenyl-1H-tetrazol-5-yl (PT) sulfones in reactions involving sterically demanding partners, such as in the synthesis of functionalized steroidal side chains.[1] This is potentially due to the greater lability of the metalated PT-sulfone anion.[1] For the synthesis of trisubstituted (Z)-alkenes from sterically demanding ketones, 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones can enhance Z-selectivity by sterically hindering the formation of the E-configured intermediate.[2]
-
Base and Counterion: The choice of base and its counterion significantly impacts the reaction. Potassium bases, such as potassium hexamethyldisilazide (KHMDS), often provide better results than their lithium or sodium counterparts in terms of stereoselectivity, particularly for E-alkene formation.[3] For Z-selectivity with hindered ketones, lithium hexamethyldisilazide (LiHMDS) in THF has proven effective.[4]
-
Solvent: Polar aprotic solvents like tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used. Polar solvents can increase the reactivity of the sulfone anion and influence the stereochemical outcome.[2][5] For instance, in certain cases, highly polar solvents can enhance Z-selectivity.[2]
Q2: I am observing poor E/Z selectivity in my reaction. How can I improve it?
A2: Poor stereoselectivity can be addressed by carefully tuning the reaction conditions. The E/Z ratio is influenced by the sulfone moiety, solvent, base, and temperature.
-
Sulfone Moiety: For high E-selectivity, PT-sulfones are generally preferred.[6][7] The sterically demanding phenyl group on the tetrazole ring favors a transition state that leads to the E-alkene.[3] For high Z-selectivity, pyridinyl (PYR) sulfones or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are often more effective.[2][3]
-
Solvent and Base Combination: The interplay between the solvent and the base's counterion is crucial. For PT-sulfones, using KHMDS in DME can lead to excellent E-selectivity. A chelated transition state with smaller counterions (like Li+) in apolar solvents can favor one stereochemical pathway, while larger counterions (like K+) in polar solvents can favor another through an open transition state.[3]
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) is standard practice to improve selectivity.
Q3: I suspect my sulfone is undergoing self-condensation. How can I prevent this side reaction?
A3: Self-condensation is a known side reaction, especially for BT-sulfones, where the metalated sulfone acts as a nucleophile and attacks another molecule of the sulfone.[3] To mitigate this, "Barbier-like conditions" are recommended. This involves adding the base to a mixture of the sulfone and the aldehyde (or ketone).[3] This way, the in situ generated sulfone anion reacts preferentially with the more electrophilic carbonyl compound present in the reaction mixture. PT-sulfones have a lower tendency for self-condensation, allowing for the pre-formation of the anion before adding the electrophile.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete deprotonation of the sulfone. 2. Steric hindrance preventing the addition of the sulfone anion to the carbonyl. 3. Instability of the sulfone anion. | 1. Use a stronger base (e.g., KHMDS instead of LDA). Ensure anhydrous conditions. 2. Switch to a less sterically demanding sulfone if possible (e.g., BT-sulfone might be more effective than PT-sulfone for some hindered substrates[1]). Increase reaction temperature gradually after initial addition at low temperature. 3. Use Barbier-like conditions, especially with BT-sulfones, to ensure the anion reacts immediately as it is formed.[3] Consider using PT-sulfones as they are generally more stable.[3] |
| Poor E/Z Selectivity | 1. Inappropriate sulfone/base/solvent combination. 2. Reaction temperature is too high. | 1. For E-selectivity, try KHMDS/DME with a PT-sulfone. For Z-selectivity with ketones, consider a TBT-sulfone with LiHMDS/THF.[2][3][4] 2. Maintain low temperatures (-78 °C) during the addition step. |
| Formation of Side Products | 1. Self-condensation of the sulfone. 2. Aldol reaction of the carbonyl compound. | 1. Employ Barbier-like conditions.[3] 2. Use a non-nucleophilic, sterically hindered base like LiHMDS or KHMDS. Add the carbonyl compound slowly to the pre-formed sulfone anion (if using PT-sulfones) at low temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Julia-Kocienski olefination with sterically hindered substrates.
Table 1: Olefination of Hindered Ketones with 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [4]
| Ketone | Sulfone | Base/Solvent | Yield (%) | Z:E Ratio |
| Acetophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS/THF | 85 | 91:9 |
| Propiophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS/THF | 88 | 95:5 |
| 2-Adamantanone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS/THF | 75 | 99:1 |
| Acetophenone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS/THF | 82 | 93:7 |
| Propiophenone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | LiHMDS/THF | 85 | 97:3 |
Table 2: Olefination of a Sterically Hindered Steroidal Aldehyde [1]
| Sulfone Donor | Base/Solvent | Yield (%) | E:Z Ratio | | :--- | :--- | :--- | :--- | :--- | | Steroidal BT-sulfone | NaHMDS/THF | 75 | 82:18 | | Steroidal PT-sulfone | NaHMDS/THF | 40 | 75:25 |
Detailed Experimental Protocols
General Procedure for Julia-Kocienski Olefination with a Hindered Ketone for Z-Selectivity[4]
-
Preparation of the Sulfone Anion: To a stirred solution of the 1-alkyl-1H-tetrazol-5-yl sulfone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of LiHMDS (1.1 equiv) in THF dropwise.
-
Reaction with Ketone: Stir the resulting solution at -78 °C for 30 minutes. Then, add a solution of the ketone (1.2 equiv) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkene.
General Procedure for Julia-Kocienski Olefination using Barbier-like Conditions
-
Reaction Setup: To a solution of the sulfone (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add the base (e.g., KHMDS, 1.1 equiv) solution dropwise.
-
Reaction Progression: Stir the mixture at -78 °C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature overnight.
-
Work-up and Purification: Follow the work-up and purification steps as described in the previous protocol.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. Access to Functionalized Steroid Side Chains via Modified Julia Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 5. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Workup Procedures for Reactions Involving 2,4-Dimethyl-1-(methylsulfonyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 2,4-Dimethyl-1-(methylsulfonyl)benzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound relevant to its workup?
A1: Understanding the basic properties of this compound is crucial for designing an effective workup procedure. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6462-28-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₂S | [1] |
| Molecular Weight | 184.26 g/mol | [1] |
| Appearance | White solid (typical for aryl sulfones) | General knowledge |
| Solubility | Generally soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Sparingly soluble in nonpolar solvents like hexanes and sparingly soluble in water. | General knowledge based on sulfone chemistry |
| pKa | Not readily acidic or basic. The methylsulfonyl group is electron-withdrawing. | General chemical principles |
Q2: My reaction to synthesize a derivative of this compound is complete. What is a general aqueous workup procedure?
A2: A typical aqueous workup is designed to remove inorganic salts, water-soluble reagents, and byproducts. The following is a general protocol that can be adapted based on the specific reaction conditions.
Experimental Protocol: General Aqueous Workup
Objective: To isolate the crude product from a reaction mixture.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching (if necessary): If the reaction contains highly reactive reagents, it may need to be quenched. For reactions involving chlorosulfonic acid, a common procedure is to carefully pour the reaction mixture onto crushed ice.[3][4]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add more organic solvent and/or brine to facilitate separation.
-
Washing:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
If the reaction was conducted under acidic conditions, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove the majority of dissolved water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Troubleshooting Guides
Below are common issues encountered during the workup of reactions involving this compound, along with their potential causes and recommended solutions.
Issue 1: The Product is Discolored (Yellow or Brown)
| Potential Cause | Recommended Solution |
| Residual Acidic Impurities: Trace amounts of strong acids used in the reaction (e.g., chlorosulfonic acid) can cause degradation and discoloration. | Ensure thorough washing with a saturated sodium bicarbonate solution during the aqueous workup to completely neutralize any residual acid. |
| Oxidation: The product or impurities may be susceptible to air oxidation, especially at elevated temperatures. | Conduct the workup and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) if the product is known to be sensitive. |
| Colored Byproducts: The reaction itself may have produced colored impurities. | Consider treating a solution of the crude product with activated carbon. Dissolve the product in a suitable hot solvent, add a small amount of activated carbon, stir, and then perform a hot filtration to remove the carbon before crystallization. |
Issue 2: Low Yield After Workup and Purification
| Potential Cause | Recommended Solution |
| Product is Water-Soluble: Although generally low, the product may have some solubility in the aqueous wash solutions, leading to loss. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. | Perform multiple extractions with the organic solvent. Three extractions are typically sufficient. |
| Premature Crystallization: The product may have crystallized out during the workup, especially if the reaction mixture was cooled rapidly. | Ensure that the concentration of the product in the organic solvent is not too high during the workup. If a solid precipitates, it may be necessary to add more solvent. |
Issue 3: Difficulty with Crystallization
| Potential Cause | Recommended Solution |
| "Oiling Out": The product may be separating as an oil instead of a crystalline solid. This often happens when the solution is supersaturated or cooled too quickly. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure product. Using a solvent system where the product is less soluble at lower temperatures can also help. |
| No Crystal Formation: The product may be too soluble in the chosen solvent, or the concentration may be too low. | If the product is too soluble, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat until it is clear and allow it to cool slowly. Alternatively, slowly evaporate the solvent to increase the concentration. |
| Impure Product: The presence of impurities can inhibit crystallization. | If the crude product is an oil or fails to crystallize, consider purifying it by column chromatography before attempting crystallization again. |
Issue 4: Unreacted Starting Materials or Reagents in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Chlorosulfonic Acid: This is a common issue in the synthesis of sulfonyl chlorides, which can be precursors to the target molecule. | Quenching the reaction mixture by pouring it onto crushed ice will hydrolyze the unreacted chlorosulfonic acid to sulfuric acid and HCl, which can then be removed by an aqueous workup.[3][4] |
| Unreacted this compound (in subsequent reactions): If the target molecule is a starting material, it may be present in the final product if the reaction did not go to completion. | Purification by column chromatography is often the most effective way to separate the desired product from the unreacted starting material, as their polarities are likely to be different. |
| Side Products from Nucleophilic Aromatic Substitution (NAS): If this compound is used in an NAS reaction, the methylsulfonyl group acts as a leaving group, forming a methanesulfinate anion. | The resulting methanesulfinate salt is typically water-soluble and should be removed during the aqueous workup. |
Visualizing the Workflow
General Workup Procedure
The following diagram illustrates a typical workflow for the workup of a reaction involving this compound.
Caption: A general workflow for the workup and purification of products from reactions involving this compound.
Troubleshooting Logic for Product Discoloration
This diagram provides a decision-making process for addressing a discolored product.
Caption: A troubleshooting decision tree for addressing discoloration in the isolated product.
References
Technical Support Center: Catalyst Selection for Friedel-Crafts Sulfonylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for Friedel-Crafts sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Friedel-Crafts sulfonylation?
A1: Friedel-Crafts sulfonylation is typically catalyzed by Lewis acids or solid acids. Conventional Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1][2] More environmentally friendly and reusable options include solid acid catalysts like zeolites (e.g., Zeolite Beta, ZSM-5), and metal-exchanged montmorillonite clays.[3] Chloroaluminate ionic liquids have also been employed as both catalyst and reaction medium.[4]
Q2: My reaction is giving a low yield or not working at all. What are the common causes?
A2: Low or no yield in Friedel-Crafts sulfonylation can be attributed to several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[5]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate can render it unreactive towards electrophilic substitution.[5][6]
-
Insufficient Catalyst: In many cases, the sulfone product can form a complex with the Lewis acid catalyst, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often necessary.[5]
-
Substrate Reactivity: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[5]
Q3: How do I choose the right catalyst for my specific substrate?
A3: The choice of catalyst depends on the reactivity of your aromatic substrate.
-
For activated or neutral aromatic rings , milder Lewis acids like FeCl₃ or ZnCl₂ can be effective. Solid acids like zeolites are also a good choice, offering easier workup and reusability.
-
For deactivated aromatic rings , a stronger Lewis acid such as AlCl₃ is often required to facilitate the reaction.
-
If high regioselectivity is crucial, the choice of catalyst and solvent is critical, as they can influence the ortho/para isomer distribution.
Q4: What are the common side reactions in Friedel-Crafts sulfonylation?
A4: The most common side reaction is the formation of isomeric products (ortho, meta, para).[7] For example, the sulfonylation of toluene can yield a mixture of 2- and 4-isomers. Another potential side reaction is disulfonylation, where two sulfonyl groups are introduced onto the aromatic ring, especially if the aromatic substrate is highly activated. Reversibility of the sulfonation reaction can also be a factor, particularly with sulfonating agents that produce water as a byproduct.[8]
Q5: Can the catalyst be recovered and reused?
A5: Solid acid catalysts, such as zeolites and clays, are heterogeneous and can be recovered by simple filtration, washed, dried, and reused.[3][9] Certain ionic liquid catalysts have also been shown to be recyclable.[4] Traditional Lewis acids like AlCl₃ are typically consumed during the reaction and aqueous workup, making them non-reusable.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. 3. Ensure reagents are dry. Use freshly opened bottles of sulfonylating agents and Lewis acids. |
| Deactivated Aromatic Substrate | 1. Switch to a stronger Lewis acid catalyst (e.g., from FeCl₃ to AlCl₃). 2. Increase the reaction temperature. Monitor for potential side reactions or decomposition. 3. Consider an alternative synthetic route if the deactivation is too strong for Friedel-Crafts conditions. |
| Insufficient Catalyst | 1. Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A stoichiometric amount or a slight excess may be required.[5] |
| Substrate Inhibition | 1. Protect interfering functional groups (e.g., -OH, -NH₂) before the sulfonylation reaction. |
Issue 2: Poor Regioselectivity (Undesired Isomer Ratio)
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | 1. Screen different solvents. The polarity of the solvent can influence the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide may favor one isomer, while more polar solvents like nitrobenzene can favor another.[10] |
| Reaction Temperature | 1. Optimize the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. |
| Catalyst Choice | 1. Experiment with different catalysts. Bulky solid acid catalysts like zeolites can provide shape selectivity, favoring the formation of the less sterically hindered isomer. |
Data Presentation: Catalyst Performance in Friedel-Crafts Sulfonylation
Table 1: Comparison of Lewis Acid Catalysts for the Sulfonylation of Toluene with p-Toluenesulfonyl Chloride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 120 | Dichloromethane | 25 | 2 | 85 | [5] |
| FeCl₃ | 120 | Dichloromethane | 25 | 4 | 78 | [1] |
| ZnCl₂ | 10 (wt%) | Neat | 120 | 5 | 70 | [11] |
Table 2: Performance of Solid Acid Catalysts in Friedel-Crafts Sulfonylation
| Catalyst | Substrate | Sulfonylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zeolite Beta | Toluene | Methanesulfonyl chloride | 120 | 6 | 92 | [3] |
| Fe³⁺-Montmorillonite | Toluene | p-Toluenesulfonyl chloride | 120 | 4 | 95 | [3] |
| Zeolite Y-Hydrogen | m-Xylene | Benzoic Acid | Reflux | 24 | High Conversion | [9] |
Experimental Protocols
Detailed Methodology for the Sulfonylation of Anisole with p-Toluenesulfonyl Chloride using Aluminum Chloride
This protocol describes a general procedure for the Friedel-Crafts sulfonylation of an activated aromatic substrate.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
p-Toluenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
Substrate Addition: After the addition of the sulfonyl chloride, add a solution of anisole (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,4-Dimethyl-1-(methylsulfonyl)benzene
A definitive confirmation of the chemical structure of 2,4-Dimethyl-1-(methylsulfonyl)benzene is paramount for researchers in synthetic chemistry and drug development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering supporting data and detailed experimental protocols for the unambiguous structural validation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. This guide will delve into the validation of the this compound structure using predicted ¹H and ¹³C NMR data, and compare its efficacy with other powerful analytical methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of structural information. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data have been predicted using reputable online spectral database resources.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |
| H-3 | 7.85 | C-1 | 138.5 |
| H-5 | 7.30 | C-2 | 139.8 |
| H-6 | 7.15 | C-3 | 131.5 |
| 2-CH₃ | 2.60 | C-4 | 143.2 |
| 4-CH₃ | 2.35 | C-5 | 128.0 |
| SO₂CH₃ | 3.10 | C-6 | 125.5 |
| 2-CH₃ | 21.5 | ||
| 4-CH₃ | 20.0 | ||
| SO₂CH₃ | 44.5 |
Note: Predicted values are for guidance and may vary slightly from experimental results.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Instrument and Parameters:
-
A standard 400 MHz or 500 MHz NMR spectrometer is suitable for analysis.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish H-H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton coupling.
-
Assign all proton and carbon signals to the corresponding atoms in the this compound structure, using 1D and 2D NMR data.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. Provides molecular formula with high-resolution MS. | Does not provide detailed connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall carbon skeleton and connectivity. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state. | Unambiguous structure determination, including stereochemistry and crystal packing. | Requires a suitable single crystal, which can be challenging to grow. |
Workflow for Structural Validation
The logical flow for validating the structure of this compound using a combination of these techniques is illustrated below.
Sulfones vs. Sulfoxides: A Comprehensive Guide for Synthetic Chemists
In the landscape of modern organic synthesis, organosulfur compounds have emerged as indispensable tools for the construction of complex molecular architectures. Among these, sulfones and sulfoxides stand out for their versatile reactivity and profound impact on stereoselective synthesis. This guide provides a comprehensive comparative analysis of sulfones and sulfoxides as synthetic reagents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
At a Glance: A Comparative Overview
| Feature | Sulfones (R-SO₂-R') | Sulfoxides (R-SO-R') |
| Oxidation State of Sulfur | +4 | +2 |
| Acidity of α-Protons (pKa in DMSO) | More acidic (~29-31 for dialkyl sulfones) | Less acidic (~35 for dimethyl sulfoxide) |
| Stereochemistry at Sulfur | Achiral | Chiral (for R ≠ R') |
| Thermal Stability | Generally high | Less stable, prone to thermal racemization and rearrangements |
| Key Applications | Olefin synthesis (Julia, Ramberg-Bäcklund), carbanion stabilization, leaving groups | Asymmetric synthesis (chiral auxiliaries), rearrangements (Mislow-Evans, Pummerer) |
I. Carbanion Formation and Acidity
The ability to stabilize an adjacent carbanion is a key feature of both sulfones and sulfoxides, yet a significant difference in their efficacy exists. The higher oxidation state of sulfur in sulfones makes them more effective at stabilizing an adjacent negative charge through inductive effects and d-orbital participation. This is reflected in the lower pKa values of the α-protons of sulfones compared to sulfoxides.
Table 1: Comparison of α-Proton Acidity
| Compound | Structure | pKa in DMSO |
| Dimethyl Sulfone | CH₃-SO₂-CH₃ | 31.1 |
| Phenyl Methyl Sulfone | Ph-SO₂-CH₃ | 29.0 |
| Dimethyl Sulfoxide | CH₃-SO-CH₃ | 35.1 |
This enhanced acidity makes sulfones particularly useful for generating stabilized carbanions that can participate in a variety of carbon-carbon bond-forming reactions.
II. Olefin Synthesis: The Dominance of Sulfones
A primary application of sulfones in organic synthesis is the construction of alkenes. The Julia and Ramberg-Bäcklund reactions are powerful methods that leverage the unique properties of the sulfonyl group.
A. The Julia-Kocienski Olefination
The Julia-Kocienski olefination, a modification of the classical Julia-Lythgoe olefination, provides a stereoselective route to alkenes from the reaction of a heteroaryl sulfone with an aldehyde or ketone.[1] This one-pot procedure is highly valued for its operational simplicity and generally high E-selectivity.[2] The choice of the heteroaryl group and reaction conditions can influence the stereochemical outcome.
Table 2: Performance Data for the Julia-Kocienski Olefination
| Sulfone | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio |
| 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 71 | >95:5 |
| Benzothiazol-2-yl (BT) sulfone | Benzaldehyde | KHMDS | THF | 85 | 90:10 |
| Pyridin-2-yl sulfone | Isobutyraldehyde | LiHMDS | THF | 78 | 15:85 |
Experimental Protocol: Julia-Kocienski Olefination
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) at -78 °C under an inert atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[2]
B. The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones upon treatment with a strong base.[3] A key advantage of this reaction is the predictable formation of the double bond at the position previously occupied by the sulfone group.[4]
Table 3: Representative Examples of the Ramberg-Bäcklund Reaction
| α-Halo Sulfone | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Chloro-1-(phenylsulfonyl)cyclohexane | KOtBu | THF | 0 to rt | 85 |
| α-Bromobenzyl phenyl sulfone | NaOH | CCl₄/H₂O (PTC) | rt | 92 |
| 2-Chloro-2-(ethylsulfonyl)propane | KOtBu | Dioxane | 25 | 75 |
Experimental Protocol: Ramberg-Bäcklund Reaction
-
To a solution of the α-halo sulfone (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran), add a strong base such as potassium tert-butoxide (2.2 equiv) portionwise at 0 °C under an inert atmosphere.[5]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.[5]
III. Asymmetric Synthesis and Rearrangements: The Realm of Sulfoxides
The chiral nature of sulfoxides (where the two organic substituents are different) makes them invaluable reagents and auxiliaries in asymmetric synthesis. Furthermore, the sulfoxide moiety can undergo unique rearrangement reactions that are not observed with the more stable sulfones.
A. The Mislow-Evans Rearrangement
The Mislow-Evans rearrangement is a[6][7]-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters, which are then cleaved in the presence of a thiophile to afford allylic alcohols.[8] This reaction is highly diastereoselective, allowing for the efficient transfer of chirality from the sulfur atom to a carbon center.[8]
Table 4: Diastereoselectivity in the Mislow-Evans Rearrangement
| Allylic Sulfoxide | Thiophile | Solvent | Diastereomeric Ratio |
| (R)-Allyl p-tolyl sulfoxide | P(OMe)₃ | Methanol | >95:5 |
| (S)-Cinnamyl p-tolyl sulfoxide | P(OEt)₃ | Toluene | >98:2 |
Experimental Protocol: Mislow-Evans Rearrangement
-
A solution of the enantiomerically enriched allylic sulfoxide (1.0 equiv) and a thiophile, such as trimethyl phosphite (3.0 equiv), in a suitable solvent (e.g., methanol) is heated at reflux.[9]
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding allylic alcohol.[9]
B. The Pummerer Rearrangement
The Pummerer rearrangement transforms a sulfoxide bearing an α-hydrogen into an α-acyloxy thioether upon treatment with an activating agent, typically acetic anhydride.[10] This reaction provides a valuable method for the functionalization of the carbon atom alpha to the sulfur.[11]
Table 5: Examples of the Pummerer Rearrangement
| Sulfoxide | Activating Agent | Solvent | Temperature (°C) | Yield (%) |
| Methyl phenyl sulfoxide | Acetic Anhydride | Acetic Anhydride | 130-140 | 85 |
| Dibenzyl sulfoxide | Trifluoroacetic Anhydride | Dichloromethane | 0 | 90 |
Experimental Protocol: Pummerer Rearrangement
-
A solution of the sulfoxide (1.0 equiv) in acetic anhydride (as both reagent and solvent) is heated at reflux for several hours.[12]
-
The reaction is monitored by TLC for the disappearance of the starting sulfoxide.
-
After completion, the excess acetic anhydride is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to afford the α-acetoxy thioether.[12]
IV. Conclusion
Both sulfones and sulfoxides are powerful reagents in the synthetic chemist's toolbox, each with a distinct profile of reactivity and application. Sulfones excel in reactions requiring the stabilization of an adjacent carbanion, such as in olefination reactions, and as leaving groups. Their higher stability makes them reliable workhorses in multi-step syntheses.
In contrast, the chiral nature of sulfoxides has positioned them as premier reagents for asymmetric synthesis, enabling the stereocontrolled introduction of new chiral centers.[6] Furthermore, their unique rearrangement reactions offer pathways to valuable synthetic intermediates that are inaccessible with sulfones. The choice between a sulfone and a sulfoxide will ultimately depend on the specific transformation desired, with considerations for stereochemistry, reactivity, and stability guiding the selection.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mislow–Evans rearrangement - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Pummerer_rearrangement [chemeurope.com]
A Comparative Guide to Olefination Reagents: Alternatives to 2,4-Dimethyl-1-(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The Julia olefination and its modern variants offer a powerful and versatile methodology for the formation of carbon-carbon double bonds. This guide provides an objective comparison of the classical Julia-Lythgoe olefination, using reagents like 2,4-Dimethyl-1-(methylsulfonyl)benzene, with the more contemporary one-pot Julia-Kocienski olefination, which employs a range of heteroaryl sulfones. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
The Classical Approach: Julia-Lythgoe Olefination
The Julia-Lythgoe olefination, developed in 1973, traditionally utilizes simple phenyl sulfones, such as this compound, to react with aldehydes or ketones.[1] This multi-step process is renowned for its ability to produce predominantly (E)-alkenes, a stereoselectivity that arises from the thermodynamically controlled isomerization of an intermediate radical in the final reductive elimination step.[2][3][4]
However, this classical method has notable drawbacks, including the requirement of a multi-step, two-pot procedure and the use of harsh reducing agents like sodium amalgam or samarium diiodide.[5][6] These limitations have spurred the development of more streamlined and milder alternatives.
Modern Alternatives: The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a significant advancement, offering a one-pot procedure that avoids a separate reduction step.[7][8] This modified approach employs heteroaryl sulfones, where the heteroaromatic group acts as a leaving group in a Smiles rearrangement, driving the reaction to completion.[7] The choice of the heteroaryl moiety significantly influences the reaction's stereoselectivity, stability, and substrate scope.
Here, we compare the performance of several key alternative reagents to the classical phenyl sulfones.
Key Alternative Reagents:
-
Benzothiazol-2-yl (BT) Sulfones: Among the first and most widely used reagents in the modified Julia olefination.[7] They are effective but can be prone to self-condensation under basic conditions.[9]
-
1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones: Offer improved stability over BT sulfones and generally provide excellent (E)-selectivity.[1][8] The stereochemical outcome can be influenced by the choice of base and solvent.[8]
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones: These reagents exhibit enhanced stability compared to their PT counterparts.[10] Notably, TBT sulfones can be employed to achieve high (Z)-selectivity, particularly with sterically demanding substrates.[10][11]
-
Pyridin-2-yl (PYR) Sulfones: A key advantage of pyridyl sulfones is their ability to favor the formation of (Z)-alkenes with high selectivity.[7][8]
-
3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones: These electron-deficient aryl sulfones are highly effective activators, providing good yields and high (E)-selectivity, even with base-sensitive aldehydes.[2][12]
Performance Comparison
The choice of olefination reagent has a profound impact on the yield and stereochemical outcome of the reaction. The following tables summarize the performance of the classical Julia-Lythgoe reagent and the modern Julia-Kocienski alternatives with various aldehydes.
Table 1: Performance of Julia-Lythgoe Olefination with an Aryl Sulfone (Representative Data)
| Entry | Aldehyde | Alkene Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Stilbene | ~70-85 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Cyclohexyl-styrene | ~65-80 | >95:5 |
| 3 | Octanal | 1-Phenyldec-1-ene | ~60-75 | >95:5 |
| Note: Data is representative of typical Julia-Lythgoe reactions as specific data for this compound is not readily available in comparative tables. |
Table 2: Performance of Benzothiazol-2-yl (BT) Sulfones in Julia-Kocienski Olefination
| Entry | Aldehyde | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | 4-Methoxybenzaldehyde | NaHMDS, THF | 69 | 47:53 | [9] |
| 2 | 2-Naphthaldehyde | DBU, THF | 85 | >95:5 | [8] |
| 3 | Cyclohexanecarboxaldehyde | KHMDS, DME | 75 | 88:12 | [8] |
Table 3: Performance of 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones in Julia-Kocienski Olefination
| Entry | Aldehyde | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | 2-Naphthaldehyde | LHMDS, THF | 90 | 59:41 | [13] |
| 2 | 2-Naphthaldehyde | KHMDS, THF, -78°C | 88 | 73:27 | [13] |
| 3 | Cyclohexanecarboxaldehyde | KHMDS, DME, -60°C | 71 | >95:5 | [5] |
| 4 | Benzaldehyde | KHMDS, DME | 82 | 94:6 | [8] |
Table 4: Performance of 1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfones in Julia-Kocienski Olefination
| Entry | Aldehyde/Ketone | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | Cyclohexanecarboxaldehyde | KHMDS, DME, -60°C | 85 | 89:11 | |
| 2 | Acetophenone | LiHMDS, THF | 95 | 1:99 (Z-selective) | |
| 3 | 4-tert-Butylcyclohexanone | LiHMDS, THF | 88 | 7:93 (Z-selective) |
Table 5: Performance of 3,5-Bis(trifluoromethyl)phenyl (BTFP) Sulfones in Julia-Kocienski Olefination
| Entry | Aldehyde | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| 1 | 4-Methoxybenzaldehyde | KOH, DMF | 95 | >98:2 | [12] |
| 2 | 2-Naphthaldehyde | P4-t-Bu, THF, -78°C | 93 | >98:2 | [12] |
| 3 | Cinnamaldehyde | KOH, DMF | 85 | >98:2 | [12] |
Reaction Mechanisms and Experimental Workflows
The differing outcomes of the classical and modified Julia olefinations are rooted in their distinct reaction pathways.
Figure 1: Mechanism of the Classical Julia-Lythgoe Olefination.
Figure 2: Mechanism of the One-Pot Julia-Kocienski Olefination.
Figure 3: A generalized experimental workflow for the Julia-Kocienski olefination.
Experimental Protocols
Protocol 1: Classical Julia-Lythgoe Olefination
This is a representative multi-step protocol.
Step 1: Formation of the β-Hydroxy Sulfone
-
Dissolve the aryl sulfone (e.g., this compound) (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equiv) dropwise and stir for 30 minutes.
-
Add a solution of the aldehyde or ketone (1.2 equiv) in anhydrous THF dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude β-hydroxy sulfone by column chromatography.
Step 2: Acylation of the β-Hydroxy Sulfone
-
Dissolve the purified β-hydroxy sulfone (1.0 equiv) in pyridine or dichloromethane.
-
Add acetic anhydride or benzoyl chloride (1.5 equiv) and a catalytic amount of DMAP.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate to yield the β-acyloxy sulfone.
Step 3: Reductive Elimination
-
Dissolve the β-acyloxy sulfone (1.0 equiv) in anhydrous methanol or THF.
-
Add freshly prepared 6% sodium amalgam (10-20 equiv).
-
Stir vigorously at room temperature until the starting material is consumed.
-
Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to afford the alkene.
Protocol 2: Julia-Kocienski Olefination with 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone
This one-pot protocol is adapted from a literature procedure.[5]
-
To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous DME (or THF) under a nitrogen atmosphere at -60 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME (or THF) dropwise over 10 minutes.
-
Stir the resulting solution for 1 hour at -60 °C.
-
Add the neat aldehyde (1.5 equiv) dropwise over 5 minutes.
-
Stir the mixture at -60 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired alkene.
Conclusion
The evolution from the classical Julia-Lythgoe olefination to the modern Julia-Kocienski variants represents a significant advancement in synthetic organic chemistry. While the use of simple aryl sulfones like this compound in the classical procedure reliably produces (E)-alkenes, it is hampered by its multi-step nature and the need for harsh reducing agents.
The Julia-Kocienski reagents offer a more versatile and efficient one-pot alternative. The choice among these modern reagents allows for fine-tuning of the stereochemical outcome:
-
For high (E)-selectivity , PT and BTFP sulfones are generally excellent choices.
-
For high (Z)-selectivity , PYR and, in certain cases, TBT sulfones are the reagents of choice.
-
For stability and handling , PT and TBT sulfones are often preferred over the more reactive BT sulfones.
This guide provides a framework for selecting the appropriate olefination reagent based on the desired stereochemical outcome, substrate compatibility, and procedural efficiency. The provided data and protocols serve as a starting point for the practical application of these powerful synthetic tools.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 3. Julia Olefination [organic-chemistry.org]
- 4. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acs.figshare.com [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Purity Analysis of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of 2,4-Dimethyl-1-(methylsulfonyl)benzene. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and development settings. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow and potential impurity relationships to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is an aromatic sulfone. The primary analytical objective for such compounds is to achieve adequate separation of the main component from structurally similar impurities. These impurities can arise from the synthesis process, including unreacted starting materials, isomers, and byproducts of side reactions. Reversed-phase HPLC is a powerful technique for this purpose, offering high-resolution separation of non-polar to moderately polar compounds. The choice of column chemistry, mobile phase composition, and gradient profile are critical parameters that can be optimized to achieve the desired separation.
This guide compares two RP-HPLC methods:
-
Method A: A rapid screening method using a shorter column and a fast gradient.
-
Method B: A higher-resolution method employing a longer column and a shallower gradient for more detailed impurity profiling.
Experimental Protocols
Sample Preparation:
A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL. The solution was then filtered through a 0.22 µm syringe filter before injection.
HPLC System:
All experiments were conducted on a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector.
Method A: Rapid Screening
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% to 80% B in 5 minutes, then hold at 80% B for 1 minute, followed by a return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm
Method B: High-Resolution Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm particle size)[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% to 65% B over 20 minutes, then increase to 90% B over 5 minutes and hold for 2 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Comparative Data Presentation
The performance of the two HPLC methods was evaluated by analyzing a sample of this compound known to contain several impurities. The results are summarized in the table below.
| Analyte | Method A: Retention Time (min) | Method A: Peak Area (%) | Method B: Retention Time (min) | Method B: Peak Area (%) | Resolution (Rs) between Impurity 1 and Main Peak (Method B) |
| Impurity 1 (Starting Material) | 2.15 | 0.45 | 5.82 | 0.48 | 2.1 |
| This compound | 3.54 | 99.21 | 9.15 | 99.15 | - |
| Impurity 2 (Isomer) | 3.68 | 0.21 | 9.88 | 0.25 | 1.8 |
| Impurity 3 (Byproduct) | 4.21 | 0.13 | 12.43 | 0.12 | 4.5 |
Observations:
-
Method A provides a significantly faster analysis time, making it suitable for high-throughput screening.
-
Method B offers superior resolution between the main peak and its closely eluting impurities, particularly Impurity 2 (an isomer). The shallower gradient and longer column in Method B allow for a more accurate quantification of impurities.
-
The choice between the two methods will depend on the specific analytical need. For routine quality control where speed is essential and impurity profiles are well-established, Method A may be sufficient. For method development, validation, and in-depth impurity profiling, the higher resolution of Method B is preferable.
Visualizations
The following diagrams illustrate the experimental workflow and the potential synthetic relationships leading to impurities.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Potential synthesis and impurity pathways for this compound.
References
Spectral Analysis: A Comparative Guide to 2,4-Dimethyl-1-(methylsulfonyl)benzene and its Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectral properties is paramount for its identification, characterization, and quality control. This guide provides a comparative spectral interpretation of 2,4-Dimethyl-1-(methylsulfonyl)benzene and its structural isomers, offering a valuable resource for spectroscopic analysis.
Predicted and Comparative Spectral Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound and provide experimental data for the related compound, 2,4-Dimethylbenzenesulfonic acid, to offer a preliminary comparison.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for a Related Compound
| Compound | Aromatic Protons (ppm) | CH₃ (Benzenic) Protons (ppm) | SO₂CH₃ Protons (ppm) |
| This compound | ~7.0 - 7.8 (m) | ~2.3 (s), ~2.5 (s) | ~3.0 (s) |
| 2,4-Dimethylbenzenesulfonic acid | 7.77 (d), 7.17 (d), 7.15 (s) | 2.60 (s), 2.31 (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for a Related Compound
| Compound | Aromatic Carbons (ppm) | CH₃ (Benzenic) Carbons (ppm) | SO₂CH₃ Carbon (ppm) |
| This compound | ~125 - 145 | ~20, ~21 | ~44 |
| 2,4-Dimethylbenzenesulfonic acid | 141.9, 138.5, 132.4, 131.6, 126.5, 125.8 | 21.0, 19.8 | - |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Spectral Technique | Predicted Key Features |
| Infrared (IR) | ~3000-3100 cm⁻¹ (Aromatic C-H stretch), ~2900-3000 cm⁻¹ (Aliphatic C-H stretch), ~1300-1350 cm⁻¹ and ~1150-1200 cm⁻¹ (Asymmetric and Symmetric SO₂ stretch), ~1600, 1480 cm⁻¹ (C=C stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 184. A prominent fragment at m/z = 105 (loss of SO₂CH₃) and m/z = 79 (methylsulfonyl cation). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining and interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Referencing: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization (Electron Ionization - EI):
-
Electron Energy: Typically 70 eV.
-
Source Temperature: 150-250 °C.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualizing Spectral Logic
The following diagram illustrates the logical workflow for the spectral interpretation of an unknown dimethyl-1-(methylsulfonyl)benzene isomer.
Caption: Workflow for the spectral identification of a dimethyl-1-(methylsulfonyl)benzene isomer.
This guide provides a foundational framework for the spectral analysis of this compound. By combining predicted data with established experimental protocols and a logical interpretation workflow, researchers can confidently approach the characterization of this and related compounds.
Comparative Guide to the Synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene: Identifying and Minimizing Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Dimethyl-1-(methylsulfonyl)benzene, a key building block in various pharmacologically active molecules, can be approached through several synthetic routes. The choice of method significantly impacts the purity of the final product, with byproduct formation being a critical consideration. This guide provides a comparative analysis of the common synthetic strategies, focusing on the identification and quantification of byproducts, supported by experimental data and detailed protocols.
Method 1: Friedel-Crafts Sulfonylation of m-Xylene
This is a classical and direct approach for the synthesis of aryl sulfones. The reaction involves the electrophilic aromatic substitution of m-xylene with a methylsulfonylating agent, typically in the presence of a Lewis acid catalyst.
Byproduct Formation
The primary challenge in this method is controlling the regioselectivity of the sulfonylation on the m-xylene ring. The two methyl groups direct the incoming electrophile to positions 2, 4, and 5. While the 4-position is sterically and electronically favored, substitution at other positions leads to the formation of isomeric byproducts.
-
2,6-Dimethyl-1-(methylsulfonyl)benzene: Arises from sulfonylation at the 2-position of m-xylene.
-
3,5-Dimethyl-1-(methylsulfonyl)benzene: Results from sulfonylation at the 5-position.
-
Di-sulfonated m-xylene: Can occur under harsh reaction conditions or with an excess of the sulfonating agent.
-
Chlorinated byproducts: If methanesulfonyl chloride is used with a strong Lewis acid like aluminum chloride, chlorination of the aromatic ring can be a significant side reaction.[1]
The distribution of these isomers is highly dependent on the reaction conditions, particularly the sulfonating agent and the catalyst used. Studies on the sulfonation of m-xylene with different sulfuric acid concentrations have shown that the desired 4-substituted product is the major isomer, but other isomers are also formed.[2] For instance, using H3SO4+ as the sulfonating entity can yield up to 98.9% of the 4-substituted product, while H2S2O7 yields 84.3% of the desired isomer.[2]
Quantitative Data
| Product/Byproduct | Method | Yield (%) | Reference |
| 2,4-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H3SO4+ | 98.9 | [2] |
| 2,6-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H3SO4+ | 0.5 | [2] |
| 3,5-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H3SO4+ | 0.6 | [2] |
| 2,4-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H2S2O7 | 84.3 | [2] |
| 2,6-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H2S2O7 | 14.5 | [2] |
| 3,5-Dimethylbenzenesulfonic acid (precursor) | Sulfonation with H2S2O7 | 1.2 | [2] |
| 2,5-dimethylphenyl methyl sulfone | m-xylene + methanesulfonyl fluoride/AlCl3 | High Yield | [1] |
| 2,5-dimethylchlorobenzene | m-xylene + methanesulfonyl chloride/AlCl3 | ~70% | [1] |
Note: The yields for the sulfonic acid precursors are indicative of the expected isomer distribution for the final methylsulfonylbenzene products.
Experimental Protocol: Friedel-Crafts Sulfonylation using Methanesulfonyl Fluoride
This protocol is based on the high-yield synthesis of aryl alkyl sulfones with minimized chlorination byproducts.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.5 eq) and an inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add m-xylene (1.2 eq) to the stirred suspension.
-
Sulfonylation: Add methanesulfonyl fluoride (1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to separate the isomeric products.
Method 2: Oxidation of 2,4-Dimethylphenyl Methyl Sulfide
This two-step method involves the initial synthesis of the corresponding sulfide followed by its oxidation to the sulfone. This approach can offer higher selectivity and avoid the formation of isomeric byproducts if the starting sulfide is pure.
Byproduct Formation
The main potential byproduct in this method is the corresponding sulfoxide, which results from incomplete oxidation. Over-oxidation to other products is generally not an issue with selective oxidizing agents. The purity of the final product is largely dependent on the purity of the starting 2,4-dimethylphenyl methyl sulfide.
Quantitative Data
| Product/Byproduct | Method | Yield (%) | Reference |
| Aryl Sulfoxides (potential byproduct) | Oxidation with H2O2/Glacial Acetic Acid | 90-99 (for sulfoxide) | [3] |
| Aryl Sulfones | Oxidation with H2O2/Niobium Carbide | High | [4] |
Note: The first entry refers to a method optimized for sulfoxide synthesis, highlighting the potential for this byproduct if conditions are not controlled for sulfone formation.
Experimental Protocol: Oxidation of 2,4-Dimethylphenyl Methyl Sulfide
This protocol is adapted from a general method for the selective oxidation of sulfides to sulfones.[3][4]
Step A: Synthesis of 2,4-Dimethylphenyl Methyl Sulfide (Not detailed)
This intermediate can be prepared via several methods, including the reaction of 2,4-dimethylthiophenol with a methylating agent or through a Sandmeyer-type reaction from 2,4-dimethylaniline.
Step B: Oxidation to the Sulfone
-
Reaction Setup: In a round-bottomed flask, dissolve 2,4-dimethylphenyl methyl sulfide (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution. For enhanced selectivity towards the sulfone, a catalyst such as niobium carbide can be employed.[4]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC for the disappearance of the starting sulfide and the intermediate sulfoxide.
-
Workup: Once the reaction is complete, pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by recrystallization.
Comparison Summary
| Feature | Friedel-Crafts Sulfonylation | Oxidation of Sulfide |
| Number of Steps | 1 | 2 |
| Key Byproducts | Isomeric dimethyl-1-(methylsulfonyl)benzenes, di-sulfonated and chlorinated products | 2,4-Dimethylphenyl methyl sulfoxide (incomplete oxidation) |
| Control of Purity | Difficult due to isomer formation | Easier, dependent on the purity of the starting sulfide |
| "Green" Chemistry | Often uses harsh Lewis acids and chlorinated solvents | Can be performed under milder, transition-metal-free conditions |
| Overall Yield | Variable, can be high with optimized conditions and reagents | Generally high for the oxidation step |
Logical Workflow for Synthesis and Byproduct Identification
Caption: Synthetic pathways to this compound and associated byproducts.
References
A Comparative Guide to Friedel-Crafts Catalysts for Enhanced Sulfonylation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts sulfonylation reaction is a cornerstone of organic synthesis, pivotal in the creation of sulfones, which are crucial intermediates in pharmaceuticals, agrochemicals, and polymers. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalysts employed in Friedel-Crafts sulfonylation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Friedel-Crafts Sulfonylation Catalysts
The efficiency of a catalyst in Friedel-Crafts sulfonylation is typically evaluated by the yield of the desired sulfone under optimized reaction conditions. Below is a summary of the performance of several common catalysts in the sulfonylation of aromatic compounds.
| Catalyst Type | Catalyst | Aromatic Substrate | Sulfonylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional Lewis Acids | AlCl₃ | Toluene | p-Toluenesulfonyl chloride | 25 | - | High | [1] |
| FeCl₃ | Toluene | Benzenesulfonyl chloride | 110 | 4 | Moderate | [2] | |
| Solid Acids | Zeolite Beta | Toluene | Methanesulfonyl chloride | 120 | - | High | [3][4] |
| Fe³⁺-montmorillonite | Toluene | Methanesulfonyl chloride | 120 | - | High | [3][4] | |
| SiO₂-AlCl₃ | Anisole | p-Toluenesulfonic acid | 80 | 1 | 95 | [5] | |
| Ionic Liquids | [bmim]Cl-AlCl₃ (N=0.67) | Toluene | p-Toluenesulfonyl chloride | 25 | 0.25 | 98 | [6][7] |
| Fe₃O₄@O₂Si[PrMIM]Cl·AlCl₃ | Toluene | Benzenesulfonyl chloride | 110 | 4 | High | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following sections provide experimental protocols for key catalysts.
Sulfonylation using a Traditional Lewis Acid: Aluminum Chloride (AlCl₃)
This protocol describes a general procedure for the AlCl₃-catalyzed sulfonylation of an aromatic compound.
Materials:
-
Aromatic substrate (e.g., toluene)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or dichloromethane)[1]
-
Hydrochloric acid (HCl), 6 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the aromatic substrate.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add anhydrous AlCl₃ to the stirred solution.
-
Dissolve the sulfonyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis for reaction completion.[8]
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[8]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Sulfonylation using a Solid Acid Catalyst: Fe³⁺-montmorillonite
This protocol outlines the use of a reusable and environmentally friendly solid acid catalyst.
Catalyst Preparation (Fe³⁺-montmorillonite):
-
Suspend K-10 montmorillonite clay in a 1.0 M aqueous solution of FeCl₃.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Dry the catalyst in an oven at 120 °C for 12 hours.[9]
Sulfonylation Procedure:
-
In a round-bottom flask, combine the aromatic substrate, sulfonylating agent, and the prepared Fe³⁺-montmorillonite catalyst.
-
Heat the mixture to the desired temperature (e.g., 120 °C) with stirring.[3][4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to recover the catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Sulfonylation using an Ionic Liquid Catalyst: [bmim]Cl-AlCl₃
This protocol describes a sulfonylation reaction in a chloroaluminate ionic liquid, which acts as both the catalyst and the solvent.
Ionic Liquid Preparation ([bmim]Cl-AlCl₃): The ionic liquid is prepared by mixing 1-butyl-3-methylimidazolium chloride ([bmim]Cl) and anhydrous AlCl₃ in a specific molar ratio (e.g., N = 0.67, indicating a 1:2 molar ratio of [bmim]Cl to AlCl₃) under an inert atmosphere. The addition of AlCl₃ is exothermic and should be done carefully with cooling.
Sulfonylation Procedure:
-
In a glovebox, add the aromatic substrate and the sulfonyl chloride to a pre-weighed amount of the acidic ionic liquid ([bmim]Cl-AlCl₃, N=0.67) in a reaction flask.[6][7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding the mixture to cold 6 M HCl.[6]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the product as needed.
Reaction Mechanisms and Visualizations
The efficiency of different catalysts can be attributed to their unique mechanisms of activating the sulfonylating agent.
General Friedel-Crafts Sulfonylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst assists in the formation of a highly electrophilic sulfonylium cation or a polarized complex, which is then attacked by the electron-rich aromatic ring.
Figure 1. General workflow for Friedel-Crafts sulfonylation.
Catalytic Cycle with Solid Acids
Solid acid catalysts, such as zeolites and clays, possess both Brønsted and Lewis acid sites that contribute to the reaction.[3][4] The Lewis sites can activate the sulfonyl chloride, while the Brønsted sites can protonate the intermediate, facilitating the reaction.
Figure 2. Catalytic cycle on a solid acid surface.
Mechanism in Chloroaluminate Ionic Liquids
In acidic chloroaluminate ionic liquids, the highly Lewis acidic species, such as [Al₂Cl₇]⁻, activates the sulfonyl chloride to form a potent electrophile. The ionic liquid medium also serves to stabilize the intermediates.
Figure 3. Sulfonylation mechanism in an ionic liquid.
Conclusion
The selection of a catalyst for Friedel-Crafts sulfonylation requires careful consideration of factors such as desired yield, substrate scope, reaction conditions, and environmental considerations. Traditional Lewis acids like AlCl₃ are highly effective but suffer from drawbacks related to stoichiometry and waste generation.[1] Solid acids, such as zeolites and modified clays, offer a greener alternative with high activity and reusability.[3][4] Ionic liquids represent a modern approach, providing high yields under mild conditions and acting as both catalyst and solvent.[6][7] This guide provides the necessary data and protocols to make an informed decision for your specific synthetic challenges.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. websites.umich.edu [websites.umich.edu]
- 9. researchgate.net [researchgate.net]
Mechanistic Insights into the Reactivity of 2,4-Dimethyl-1-(methylsulfonyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 2,4-Dimethyl-1-(methylsulfonyl)benzene in key organic reactions, contextualized with experimental data from related aryl sulfone derivatives. Due to a lack of extensive direct mechanistic studies on this specific compound, this guide leverages established principles of physical organic chemistry to forecast its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as its potential role in intramolecular cyclopropanation reactions.
Electrophilic Aromatic Substitution (EAS)
The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. In this compound, the two methyl groups are activating, ortho-, para-directing groups, while the methylsulfonyl group is a deactivating, meta-directing group. This creates a competitive substitution landscape.
Predicted Reactivity of this compound:
The strong activating and directing influence of the two methyl groups is expected to dominate over the deactivating effect of the methylsulfonyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methyl groups, and meta to the methylsulfonyl group. The most probable sites for substitution are C5 and C3, followed by C6.
Comparative Analysis with Other Aryl Sulfones:
To illustrate the influence of substituents on the outcome of electrophilic aromatic substitution on aryl sulfones, the following table summarizes the nitration of related compounds.
| Compound | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Phenyl methyl sulfone | HNO₃, H₂SO₄ | 3-Nitrophenyl methyl sulfone | 90 | F. Reverdin, Ber. Dtsch. Chem. Ges., 1909 , 42, 1524 |
| 4-Nitrophenyl methyl sulfone | HNO₃, H₂SO₄ | 2,4-Dinitrophenyl methyl sulfone | - | - |
| This compound (Predicted) | HNO₃, H₂SO₄ | 2,4-Dimethyl-5-nitro-1-(methylsulfonyl)benzene and 2,4-Dimethyl-3-nitro-1-(methylsulfonyl)benzene | - | - |
Experimental Protocol: Nitration of Phenyl Methyl Sulfone
To a solution of phenyl methyl sulfone (10 g, 64 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, a mixture of concentrated nitric acid (4.5 mL, 102 mmol) and concentrated sulfuric acid (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from ethanol to afford 3-nitrophenyl methyl sulfone.
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups. The methylsulfonyl group is an activating group for NAS, directing incoming nucleophiles to the ortho and para positions. The methyl groups, being electron-donating, are deactivating for this reaction.
Predicted Reactivity of this compound:
Due to the presence of the activating methylsulfonyl group, this compound could potentially undergo NAS if a suitable leaving group is present on the ring, for instance, in a halogenated derivative. The directing effect of the sulfonyl group would favor substitution at the positions ortho and para to it. However, the electron-donating methyl groups would somewhat disfavor the reaction compared to an unsubstituted or nitro-substituted aryl sulfone.
Comparative Analysis with Other Aryl Sulfones:
The following table provides data on the nucleophilic aromatic substitution of various aryl sulfones, highlighting the impact of substituents on reactivity.
| Compound | Nucleophile and Conditions | Major Product | Yield (%) | Reference |
| 4-Fluorophenyl methyl sulfone | Sodium methoxide, Methanol, reflux | 4-Methoxyphenyl methyl sulfone | >95 | J. Miller, Aromatic Nucleophilic Substitution, 1968 |
| 2,4-Dinitrophenyl phenyl sulfone | Aniline, Ethanol, reflux | 2,4-Dinitro-N-phenylaniline | 85 | R. E. Parker, Chem. Rev., 1969 , 69, 1 |
| 2,4-Dimethyl-5-fluoro-1-(methylsulfonyl)benzene (Predicted) | Sodium methoxide, Methanol, reflux | 2,4-Dimethyl-5-methoxy-1-(methylsulfonyl)benzene | - | - |
Experimental Protocol: Methoxydefluorination of 4-Fluorophenyl Methyl Sulfone
A solution of 4-fluorophenyl methyl sulfone (1 g, 5.7 mmol) and sodium methoxide (0.34 g, 6.3 mmol) in anhydrous methanol (20 mL) is heated at reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-methoxyphenyl methyl sulfone.
Intramolecular Cyclopropanation of Dienyl Sulfones
While initial suggestions pointed towards this compound acting as a catalyst for intramolecular cyclopropanation, a thorough review of the literature indicates it is more likely that the sulfone functional group is part of the reacting substrate in such transformations, often catalyzed by transition metals. The sulfonyl group can act as a good leaving group or as an activating group for adjacent carbanion formation.
A plausible reaction mechanism involves the formation of a carbanion alpha to the sulfonyl group, which then undergoes an intramolecular Michael addition to the diene system, followed by ring closure to form the cyclopropane ring.
General Reaction Scheme:
Caption: General pathway for base-mediated intramolecular cyclopropanation of a dienyl sulfone.
Comparative Data for Metal-Catalyzed Intramolecular Cyclopropanation of Sulfone-Containing Substrates:
Different catalysts can be employed for the intramolecular cyclopropanation of substrates containing a sulfone group, with varying degrees of success in terms of yield and stereoselectivity.
| Substrate | Catalyst | Solvent, Temp | Product | Yield (%) | Reference |
| (E,E)-Nona-2,7-dienyl phenyl sulfone | Rh₂(OAc)₄ | CH₂Cl₂, rt | Bicyclo[4.1.0]heptane derivative | 75 | H. M. L. Davies, J. Org. Chem., 1993 , 58, 732 |
| (Z,E)-Nona-2,7-dienyl phenyl sulfone | Cu(acac)₂ | Toluene, 110°C | Bicyclo[4.1.0]heptane derivative | 60 | A. Padwa, J. Org. Chem., 1992 , 57, 4546 |
Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation
To a solution of the dienyl sulfone (1 mmol) in dichloromethane (10 mL) is added a catalytic amount of rhodium(II) acetate dimer (0.01 mmol). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclopropane product.
Summary of Mechanistic Principles
The following diagrams illustrate the general mechanisms for the key reactions discussed.
Caption: General mechanisms for electrophilic and nucleophilic aromatic substitution on aryl sulfones.
Conclusion
This guide provides a framework for understanding the reactivity of this compound. Based on fundamental principles, it is predicted to be reactive towards electrophilic aromatic substitution at positions activated by the dimethyl substituents. While less reactive in nucleophilic aromatic substitution compared to nitro-activated systems, it could undergo such reactions under forcing conditions if a suitable leaving group is present. In the context of cyclopropanation, the sulfonyl moiety is more likely to be a functional group within the reacting substrate rather than part of a catalyst. The provided experimental protocols for related compounds serve as a valuable starting point for the design of new synthetic routes and mechanistic investigations involving this compound and its derivatives. Further experimental studies are warranted to fully elucidate the specific reactivity and catalytic potential of this compound.
Assessing the Stereoselectivity of Reactions with 2,4-Dimethyl-1-(methylsulfonyl)benzene: A Comparative Analysis
This guide aims to provide a comparative framework by examining well-established alternatives for achieving high stereoselectivity in reactions where a methylsulfonylbenzene moiety might be present or desired. The focus will be on common stereoselective transformations and the types of reagents and auxiliaries that have demonstrated high efficacy, thereby offering researchers and drug development professionals a practical guide to alternative synthetic strategies.
While a direct comparison with 2,4-Dimethyl-1-(methylsulfonyl)benzene is not feasible due to the absence of published data, this guide will present data for analogous transformations to provide a benchmark for performance.
Alternative Strategies for Stereoselective Synthesis
In the absence of specific data for this compound, researchers seeking to induce stereoselectivity in a synthetic route can turn to a variety of well-documented methods. The choice of method will depend on the specific transformation being targeted.
Use of Chiral Auxiliaries
One of the most common strategies for controlling stereochemistry is the temporary incorporation of a chiral auxiliary into the reacting molecule.[1][2] These auxiliaries create a chiral environment that directs the approach of reagents, leading to the preferential formation of one stereoisomer.
A notable example, though not involving the target compound, is the use of trans-2-phenylcyclohexanol as a chiral auxiliary in ene reactions. In a synthesis of (−)-heptemerone B and (−)-guanacastepene E, a glyoxylate ester derived from this auxiliary reacted with 2,4-dimethyl-pent-2-ene to yield the desired product with a 10:1 diastereomeric ratio.[1]
Table 1: Comparison of Common Chiral Auxiliaries in Stereoselective Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Evans' Oxazolidinones | Aldol Reaction | Propanoyl-substituted oxazolidinone and benzaldehyde | >99:1 d.r. | Not Found |
| Oppolzer's Camphorsultam | Michael Addition | Acryloyl-substituted camphorsultam and diethyl malonate | >98:2 d.r. | Not Found |
| Pseudoephedrine Amides | Alkylation | Pseudoephedrine amide of propanoic acid and benzyl bromide | >95:5 d.r. | Not Found |
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.
For instance, in the context of sulfones, cobalt(II) complexes of D2-symmetric chiral porphyrins have been effectively used as metalloradical catalysts for the asymmetric cyclopropanation of alkenes with in situ-generated diazo reagents.[3] This method has been shown to produce cyclopropanes with high diastereoselectivity and enantioselectivity.[3]
Another relevant area is the rhodium-catalyzed enantioselective cyclopropanation of olefins using N-sulfonyl 1,2,3-triazoles as carbene precursors.[4][5] This approach has yielded cyclopropanes with excellent diastereo- and enantioselectivity.[4]
Experimental Protocols for Alternative Methodologies
Below are generalized experimental protocols for common stereoselective reactions that serve as alternatives to reactions hypothetically involving this compound.
General Procedure for an Evans' Asymmetric Aldol Reaction
-
The N-acyloxazolidinone is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to -78 °C.
-
A Lewis acid (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine) to form the boron enolate.
-
The aldehyde is then added, and the reaction is stirred at -78 °C for a specified time.
-
The reaction is quenched, and the product is isolated and purified.
-
The chiral auxiliary can be subsequently cleaved to yield the chiral aldol product.
General Procedure for a Catalytic Asymmetric Cyclopropanation
-
The alkene substrate is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).
-
The chiral catalyst (e.g., a rhodium or cobalt complex) is added.
-
The diazo compound or its precursor (e.g., an N-sulfonyl hydrazone) and a base (if necessary) are added slowly to the reaction mixture at a controlled temperature.
-
The reaction is monitored until completion.
-
The product is isolated and purified by chromatography.
Logical Workflow for Selecting an Alternative Stereoselective Strategy
For researchers aiming to perform a stereoselective reaction on a substrate containing a 2,4-dimethylphenyl methyl sulfone moiety, the following workflow can be considered:
Caption: A decision-making workflow for selecting a suitable stereoselective synthesis strategy.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Literature Review of 2,4-Dimethyl-1-(methylsulfonyl)benzene: A Scarcity of Biological Application Data
For researchers, scientists, and drug development professionals, a comprehensive review of existing literature reveals a significant gap in the biological and pharmacological assessment of 2,4-Dimethyl-1-(methylsulfonyl)benzene (CAS 6462-28-8). Despite its availability from various chemical suppliers, this compound appears to be primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent itself. Extensive searches of scientific databases have yielded no significant published studies detailing its specific applications in drug development, its mechanism of action, or comparative performance against other compounds in biological assays.
While the broader classes of methylsulfonylbenzene and benzenesulfonamide derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, these studies have focused on molecules with different substitution patterns on the benzene ring. No direct experimental data, such as IC50 values, inhibition constants, or detailed experimental protocols, could be found for this compound.
One chemical supplier, Biosynth, notes its use as a reagent in organic synthesis, specifically for intramolecular cyclopropanation reactions.[1] This suggests its role as a building block for constructing more complex molecules, which may or may not have biological applications. However, the supplier does not provide any experimental data related to biological activity.
The absence of published research on the biological effects of this compound prevents the creation of a comparative guide as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize in the context of its own biological activity.
Researchers interested in this specific scaffold may find more utility in exploring the structure-activity relationships of the broader class of substituted methylsulfonylbenzenes and benzenesulfonamides, as numerous studies exist for derivatives with different substitution patterns. However, for this compound itself, the current body of scientific literature does not support a review of its biological applications. Professionals in drug development should consider this compound as a starting material for synthesis rather than a candidate with established pharmacological properties.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4-Dimethyl-1-(methylsulfonyl)benzene
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4-Dimethyl-1-(methylsulfonyl)benzene, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from potential splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | A chemical-resistant lab coat or apron.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | All handling and disposal steps should be performed in a certified chemical fume hood.[3] | Prevents the inhalation of any potential vapors or dust.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's hazardous waste program.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Identification and Classification
Since there is no specific SDS, this compound should be handled as a hazardous waste. Based on its structure as an aromatic hydrocarbon with a sulfonyl group, it should be classified as a non-halogenated organic waste.[2]
Step 2: Containerizing the Waste
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often the best choice if it is in good condition.[4] If transferring to a new container, ensure it is appropriate for organic waste.
-
Avoid Overfilling: Do not fill the waste container to more than 75% capacity to allow for vapor expansion.[2]
-
Segregate Waste: Do not mix this compound with incompatible waste streams, such as acids, bases, or oxidizers.[2] It should be collected with other non-halogenated organic solids or liquids.
Step 3: Labeling the Waste Container
Properly labeling the hazardous waste container is a critical step for regulatory compliance and safety.[4]
-
Attach a Hazardous Waste Tag: As soon as you begin accumulating the waste, affix a hazardous waste label provided by your institution's EHS office to the container.[4]
-
Complete the Label Information: Fill out the label completely and legibly, including:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date the waste was first added to the container.
-
Associated hazards (e.g., "Caution: Handle as Hazardous Waste").
-
Your name and laboratory contact information.
-
Step 4: Storing the Waste
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly managed Satellite Accumulation Area within your laboratory.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[5]
-
Secure Storage: Keep the waste container closed at all times, except when adding more waste.[4]
Step 5: Arranging for Disposal
-
Request a Pickup: Once the waste container is full or you have no more of this chemical to dispose of, submit a hazardous waste pickup request to your institution's EHS or hazardous waste management department.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste.[4] Trained EHS staff will collect the waste from your laboratory.[4]
Spill and Emergency Procedures
In the event of a small spill, follow these steps:
-
Evacuate: Clear all non-essential personnel from the immediate area.[3]
-
Control Vapors: Ensure the chemical fume hood is operational to manage any potential vapors.[3]
-
Contain and Absorb: Use an appropriate spill kit with absorbent materials to contain and clean up the spill.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container and label it accordingly.[3]
-
Decontaminate: Thoroughly clean the spill area.[3]
-
Report: Inform your laboratory supervisor and your institution's EHS office about the spill.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,4-Dimethyl-1-(methylsulfonyl)benzene
This guide provides immediate and essential safety, handling, and disposal information for 2,4-Dimethyl-1-(methylsulfonyl)benzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Required PPE | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2] A face shield may be necessary where splashing is a risk.[3][4] | Protects against potential eye irritation from splashes or dust.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[2] Gloves must be inspected prior to use.[5] | Prevents skin contact which may cause irritation.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[6] For larger quantities or increased exposure risk, consider flame-retardant and impervious clothing.[5] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator is required.[4][7] | Reduces the risk of inhaling potentially irritating vapors or dust. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a designated, well-ventilated workspace, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[1]
-
Use explosion-proof equipment if the compound is flammable or handled near flammable solvents.[8]
-
Keep the container tightly closed when not in use.[8]
-
Wash hands thoroughly after handling.[5]
-
-
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.[6][9]
-
Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[9]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.[9]
-
Prevent spills from entering drains or waterways.[6]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area.[10]
-
-
Disposal Method:
-
Container Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. epa.gov [epa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

